molecular formula C35H62N7O19P3S B15545864 3,11-Dihydroxytetradecanoyl-CoA

3,11-Dihydroxytetradecanoyl-CoA

Katalognummer: B15545864
Molekulargewicht: 1009.9 g/mol
InChI-Schlüssel: KTSZBPGZVREVSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3,11-Dihydroxytetradecanoyl-CoA is a useful research compound. Its molecular formula is C35H62N7O19P3S and its molecular weight is 1009.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C35H62N7O19P3S

Molekulargewicht

1009.9 g/mol

IUPAC-Name

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3,11-dihydroxytetradecanethioate

InChI

InChI=1S/C35H62N7O19P3S/c1-4-10-22(43)11-8-6-5-7-9-12-23(44)17-26(46)65-16-15-37-25(45)13-14-38-33(49)30(48)35(2,3)19-58-64(55,56)61-63(53,54)57-18-24-29(60-62(50,51)52)28(47)34(59-24)42-21-41-27-31(36)39-20-40-32(27)42/h20-24,28-30,34,43-44,47-48H,4-19H2,1-3H3,(H,37,45)(H,38,49)(H,53,54)(H,55,56)(H2,36,39,40)(H2,50,51,52)

InChI-Schlüssel

KTSZBPGZVREVSE-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Uncharted Territory: The Elusive Biosynthesis of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of available scientific literature and biochemical databases reveals a notable absence of a defined biosynthetic pathway for 3,11-Dihydroxytetradecanoyl-CoA. This finding suggests that the molecule is likely not a product of a primary, well-characterized metabolic route. Consequently, a detailed technical guide on its core biosynthesis, including quantitative data and established experimental protocols, cannot be constructed at this time. The scientific community has yet to elucidate the specific enzymatic steps and regulatory networks that would lead to the formation of this particular dihydroxylated fatty acyl-CoA.

While the direct pathway remains elusive, we can theorize potential enzymatic reactions that could lead to the formation of a dihydroxylated fatty acyl-CoA based on established principles of fatty acid metabolism. Such a molecule could potentially arise as a variant or intermediate in known pathways, such as fatty acid oxidation or polyketide synthesis, through the action of specific hydroxylases.

Hypothetical Formation Mechanisms

The introduction of hydroxyl groups onto a fatty acyl-CoA chain is typically catalyzed by hydroxylase enzymes, often belonging to the cytochrome P450 superfamily or other mono- or dioxygenases. The formation of this compound would necessitate at least two distinct hydroxylation events on a tetradecanoyl-CoA backbone.

One plausible, though unconfirmed, route could involve:

  • Initial Hydroxylation: A specific hydroxylase acts on tetradecanoyl-CoA to introduce a hydroxyl group at either the C3 or C11 position.

  • Secondary Hydroxylation: A second hydroxylase, recognizing the mono-hydroxylated intermediate, catalyzes the addition of the second hydroxyl group at the remaining position.

Alternatively, a single, highly specialized enzyme with dual-regioselectivity could potentially catalyze both hydroxylation steps.

The cellular context and the specific enzymes involved would be critical in determining the stereochemistry and efficiency of such reactions. However, without direct experimental evidence, this remains speculative.

General Experimental Approaches for Pathway Elucidation

Should researchers endeavor to identify and characterize the biosynthesis of this compound, a multi-faceted experimental approach would be required. The following outlines a general workflow for such an investigation.

Experimental Workflow for Pathway Discovery

cluster_0 Phase 1: Identification of Producing Organism/System cluster_1 Phase 2: Isotopic Labeling and Enzyme Assays cluster_2 Phase 3: Enzyme Purification and Genetic Analysis A Screening of Organisms/ Cell Lines for Production B Development of Analytical Methods (e.g., LC-MS/MS) A->B C Confirmation of 3,11-DHT-CoA Presence B->C D Stable Isotope Labeling Studies (e.g., 13C-labeled precursors) C->D E Preparation of Cell-Free Extracts C->E G Identification of Intermediates D->G F In Vitro Enzyme Assays with Putative Precursors E->F F->G H Protein Fractionation and Purification G->H K Heterologous Expression and Functional Characterization G->K I Enzyme Identification (e.g., Mass Spectrometry) H->I J Gene Identification and Cloning I->J J->K

Caption: A generalized workflow for the discovery and characterization of a novel biosynthetic pathway.

Conclusion

The biosynthesis of this compound remains an open area for scientific inquiry. The absence of a described pathway in current literature underscores the vastness of metabolic diversity and the potential for new discoveries in the field of lipid biochemistry. For researchers and drug development professionals, this represents both a challenge and an opportunity. The elucidation of this pathway could reveal novel enzymatic functions and metabolic intermediates with potential biological significance and therapeutic applications. Until dedicated research is undertaken, any discussion of its synthesis remains in the realm of hypothesis based on our broader understanding of fatty acid metabolism.

An In-depth Technical Guide to the Discovery and Characterization of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: 3,11-Dihydroxytetradecanoyl-CoA is a novel or exceptionally rare lipid metabolite. As such, publicly available data is scarce. This guide has been constructed based on established methodologies for the discovery and characterization of analogous long-chain fatty acyl-CoA molecules. The quantitative data and specific experimental outcomes presented herein are illustrative and intended to serve as a framework for the investigation of this and similar molecules.

Executive Summary

Long-chain fatty acyl-coenzyme A (LCFA-CoA) molecules are central intermediates in lipid metabolism and cellular signaling. A subclass of these, dihydroxy fatty acids, are emerging as important signaling molecules in various physiological and pathophysiological processes. This document outlines a comprehensive, albeit hypothetical, framework for the discovery and characterization of a novel dihydroxy acyl-CoA, this compound. We present a systematic approach encompassing initial discovery via lipidomic screening, structural elucidation using advanced analytical techniques, protocols for chemical synthesis and biological extraction, and preliminary functional assessment. This guide is intended to provide researchers and drug development professionals with a robust methodological template for investigating novel lipid mediators.

Discovery and Initial Identification

The initial discovery of this compound is postulated to have arisen from untargeted lipidomic analysis of stressed cellular models.

Cellular Model and Extraction

Human hepatocytes were subjected to oxidative stress, and lipids were extracted for analysis.

Experimental Protocol: Lipid Extraction from Cultured Hepatocytes

  • Cell Lysis: Culture medium was aspirated, and cells were washed twice with ice-cold phosphate-buffered saline (PBS). 500 µL of ice-cold methanol:chloroform (B151607) (1:1) containing 10 µM butylated hydroxytoluene (BHT) was added to the plate to halt enzymatic activity and lyse the cells.[1]

  • Homogenization: Cells were scraped and transferred to a glass vial. The mixture was homogenized for 2 minutes using a handheld homogenizer.[1]

  • Phase Separation: 300 µL of chloroform and 400 µL of water were added, and the mixture was vortexed for 1 minute. Phase separation was achieved by centrifugation at 10,000 x g for 10 minutes.

  • Sample Collection: The lower organic phase containing the lipids was carefully transferred to a new vial. The solvent was evaporated under a stream of nitrogen, and the lipid residue was reconstituted in a suitable solvent for analysis.

Mass Spectrometry-Based Screening

Untargeted analysis was performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

Experimental Protocol: LC-MS/MS for Acyl-CoA Analysis

  • Chromatography: A C18 reversed-phase column (2.1 x 100 mm, 1.7 µm) was used with a binary solvent gradient.[2]

  • Mass Spectrometry: A high-resolution Orbitrap mass spectrometer was operated in positive ion mode.[2]

    • A full scan (MS1) was performed from m/z 600 to 1500.

    • Data-dependent MS/MS (MS2) was triggered for ions of interest. Acyl-CoAs are known to produce a characteristic neutral loss of the adenosine (B11128) diphosphate (B83284) moiety (507 Da).[2][3]

A novel ion corresponding to the predicted mass of dihydroxytetradecanoyl-CoA was detected and selected for fragmentation, leading to the hypothesis of a new metabolite.

Structural Elucidation

Following its initial detection, a multi-faceted approach is required to confirm the precise structure of this compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides the exact mass, allowing for the determination of the elemental composition.

ParameterHypothetical Value
Observed m/z 1010.3952 [M+H]⁺
Predicted Formula C₃₅H₆₄N₇O₁₉P₃S
Mass Error < 2 ppm
Key MS/MS Fragments m/z 428.036 (Acyl-pantetheine fragment), Neutral Loss of 507 Da

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is crucial for determining the exact position of the hydroxyl groups. Due to the complexity of the CoA moiety, analysis is typically performed on the corresponding fatty acid methyl ester.

Experimental Protocol: Preparation and NMR Analysis of the Fatty Acid Methyl Ester

  • Hydrolysis & Methylation: The purified acyl-CoA is hydrolyzed under basic conditions, and the resulting free fatty acid is esterified using diazomethane (B1218177) or methanolic HCl.

  • NMR Acquisition: ¹H and ¹³C NMR spectra, along with 2D experiments like COSY and HMBC, are acquired.[4][5]

NucleusKey Chemical Shifts (ppm) - HypotheticalAssignment
¹H ~3.6-CH(OH)- at C3 and C11
~2.3-CH₂- adjacent to carbonyl
~0.88Terminal -CH₃
¹³C ~174Carbonyl Carbon (C1)
~70Hydroxylated Carbons (C3, C11)
~14Terminal Methyl Carbon

Table 2: Postulated Key NMR Chemical Shifts for 3,11-Dihydroxytetradecanoic Acid Methyl Ester.

Quantification and Biological Presence

Once structurally confirmed, methods for quantification in biological samples are developed.

Experimental Protocol: Quantitative LC-MS/MS (SRM/MRM)

  • Sample Preparation: Biological samples are spiked with a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₁₄-3,11-Dihydroxytetradecanoyl-CoA). Lipids are extracted as described in section 2.1.

  • LC-MS/MS Analysis: A triple quadrupole mass spectrometer is used in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.[6]

    • Q1: Selects the precursor ion mass (e.g., m/z 1010.4).

    • Q2: Fragments the precursor ion.

    • Q3: Selects a specific fragment ion (e.g., m/z 428.0).

  • Quantification: The peak area ratio of the analyte to the internal standard is used to calculate the absolute concentration against a standard curve.

Tissue/Cell TypeHypothetical Concentration (pmol/mg protein)
Control Hepatocytes Not Detected
Stressed Hepatocytes 2.5 ± 0.4
Control Macrophages Not Detected
LPS-stimulated Macrophages 4.1 ± 0.7

Table 3: Hypothetical Quantities of this compound in Different Cellular Models.

Potential Biological Function and Signaling

Dihydroxy fatty acids can act as signaling molecules, often through receptor-mediated pathways.

Hypothetical Signaling Pathway

Based on the roles of other hydroxy fatty acids, this compound (or its corresponding free fatty acid) could be a ligand for a G-protein coupled receptor (GPCR), potentially modulating inflammatory or metabolic pathways.[7][8][9][10]

G_protein_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Ligand 3,11-Dihydroxy- tetradecanoic Acid Receptor GPCR (e.g., GPR120) Ligand->Receptor Binding G_Protein Gαq/11 Receptor->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activation IP3 IP₃ PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC TF Transcription Factor (e.g., NF-κB) PKC->TF Phosphorylates Ca_Release->PKC Activates Gene_Expression Gene Expression (Anti-inflammatory) TF->Gene_Expression Regulates functional_workflow start Synthesize 3,11-Dihydroxytetradecanoic Acid receptor_screen Receptor Screening Assay (e.g., Calcium Flux) start->receptor_screen Treat cells gene_expression Gene Expression Analysis (qPCR, RNA-Seq) receptor_screen->gene_expression Positive Hit protein_analysis Protein Analysis (Western Blot for p-PKC) receptor_screen->protein_analysis Positive Hit knockdown Receptor Knockdown/KO (siRNA, CRISPR) receptor_screen->knockdown Identify Receptor validation Confirm Loss of Downstream Signaling knockdown->validation Test Ligand

References

A Technical Guide to the Structural Elucidation of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and analytical techniques required for the structural elucidation of 3,11-Dihydroxytetradecanoyl-CoA. As a long-chain hydroxyacyl-CoA, this molecule is presumed to be an intermediate in fatty acid metabolism, making its structural verification crucial for understanding its biological role and for potential applications in drug development. Due to the limited availability of specific published data on this compound, this document presents a robust, generalized framework based on established analytical protocols for analogous long-chain acyl-CoA derivatives. The guide details experimental procedures for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, presents expected data in structured tables, and provides a visualization of the relevant metabolic pathway.

Introduction

Long-chain hydroxyacyl-CoAs are critical intermediates in the mitochondrial beta-oxidation of fatty acids. The precise positioning of hydroxyl groups along the acyl chain is fundamental to their metabolic fate and biological activity. This compound, a C14 acyl-CoA with two hydroxyl moieties, represents a molecule of interest for studying variations in fatty acid metabolism and its potential implications in metabolic disorders. Accurate structural elucidation is the cornerstone of these investigations, ensuring unambiguous identification and characterization. This guide outlines a systematic approach to achieve this, employing state-of-the-art analytical techniques.

Proposed Workflow for Structural Elucidation

The structural confirmation of this compound would logically proceed through a combination of high-resolution mass spectrometry to determine the elemental composition and fragmentation patterns, and nuclear magnetic resonance spectroscopy to establish the precise connectivity and stereochemistry of the molecule.

G cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 NMR Spectroscopy Analysis cluster_3 Data Integration & Structure Confirmation Synthesis Chemical Synthesis or Biological Isolation Purification Purification by HPLC Synthesis->Purification LCMS LC-MS/MS Analysis Purification->LCMS NMR1D 1D NMR (¹H, ¹³C) Purification->NMR1D HRMS High-Resolution MS (Elemental Composition) LCMS->HRMS Frag Tandem MS (Fragmentation Analysis) LCMS->Frag Integrate Integrate MS and NMR Data Frag->Integrate NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D NMR2D->Integrate Structure Confirm Structure of this compound Integrate->Structure

Figure 1. Proposed workflow for the structural elucidation of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments required for the structural elucidation of this compound.

Sample Preparation and Purification
  • Synthesis/Isolation: this compound would first be either chemically synthesized or isolated from a biological matrix.

  • Purification: The crude product would be purified using reverse-phase high-performance liquid chromatography (HPLC).

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

    • Detection: UV detection at 260 nm (adenine moiety of CoA).

    • Fractions corresponding to the target compound would be collected and lyophilized.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the analysis of long-chain acyl-CoAs.[1][2]

  • Chromatographic Separation:

    • LC System: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer.

    • Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium hydroxide (B78521) in water.[1]

    • Mobile Phase B: Acetonitrile.[1]

    • Gradient: A suitable gradient to resolve the analyte from potential impurities.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Full Scan MS: Scan from m/z 200 to 1200 to identify the precursor ion.

    • Tandem MS (MS/MS): Perform product ion scans on the identified precursor ion. A neutral loss scan of 507 Da is characteristic for acyl-CoAs.[1]

    • Collision Energy: Optimize collision energy to obtain informative fragment ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for determining the precise arrangement of atoms.

  • Sample Preparation: Dissolve the purified and lyophilized sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

  • ¹H NMR:

    • Spectrometer: 600 MHz or higher field NMR spectrometer.

    • Acquire a standard 1D ¹H spectrum to identify the chemical shifts and coupling constants of the protons.

  • ¹³C NMR:

    • Acquire a 1D ¹³C spectrum to identify the chemical shifts of the carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings and trace the carbon chain.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is crucial for connecting different fragments of the molecule.

Data Presentation

The following tables summarize the expected quantitative data from the structural elucidation of this compound.

Table 1: Expected Mass Spectrometry Data
ParameterExpected ValueRationale
Molecular Formula C₃₅H₆₂N₇O₁₉P₃SBased on the structure of Coenzyme A and a dihydroxytetradecanoyl moiety.
Monoisotopic Mass 1009.2991 uCalculated from the molecular formula.
Precursor Ion [M+H]⁺ m/z 1010.3064Expected in positive ion mode ESI-MS.
Key Fragment Ion 1 m/z 508.08 (approx.)Corresponds to the phosphopantetheine-adenosine diphosphate (B83284) portion after cleavage of the thioester bond.
Key Fragment Ion 2 m/z 428.04 (approx.)A common fragment of the adenosine (B11128) diphosphate moiety.[3]
Neutral Loss 507 DaCharacteristic neutral loss of the CoA moiety in MS/MS.[1]
Table 2: Predicted ¹H NMR Chemical Shifts

Note: Predicted chemical shifts are highly dependent on the solvent and pH. These are approximate values.

Proton AssignmentPredicted Chemical Shift (ppm)Multiplicity
H3 (on hydroxylated carbon) ~3.8 - 4.2m
H11 (on hydroxylated carbon) ~3.5 - 3.9m
H2 (alpha to carbonyl) ~2.4 - 2.6t
H4 (adjacent to hydroxyl) ~1.4 - 1.6m
H10, H12 (adjacent to hydroxyl) ~1.3 - 1.5m
-CH₂- (bulk methylene) ~1.2 - 1.4br s
-CH₃ (terminal methyl) ~0.8 - 0.9t
CoA Protons Various shiftsSee literature for CoA

Biological Context: Fatty Acid Beta-Oxidation

This compound is a putative intermediate in a modified fatty acid beta-oxidation pathway. The standard beta-oxidation spiral involves the generation of a 3-hydroxyacyl-CoA intermediate.[4][5] The presence of an additional hydroxyl group at the C11 position suggests a preceding oxidation step or the metabolism of an already hydroxylated fatty acid.

G cluster_pathway Mitochondrial Beta-Oxidation cluster_cofactors Cofactors AcylCoA Long-Chain Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA Acyl-CoA Dehydrogenase FAD FAD AcylCoA->FAD HydroxyacylCoA 3-L-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA Enoyl-CoA Hydratase H2O H₂O EnoylCoA->H2O KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA 3-Hydroxyacyl-CoA Dehydrogenase NAD NAD⁺ HydroxyacylCoA->NAD ShortenedAcylCoA Shortened Acyl-CoA KetoacylCoA->ShortenedAcylCoA β-Ketoacyl-CoA Thiolase AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA CoA CoA-SH KetoacylCoA->CoA ShortenedAcylCoA->AcylCoA Re-enters Pathway FADH2 FADH₂ NADH NADH

Figure 2. Standard pathway of mitochondrial fatty acid beta-oxidation.

Conclusion

While direct experimental data for this compound is not yet prevalent in the scientific literature, its structural elucidation can be confidently achieved through a systematic application of modern analytical techniques. The combination of LC-MS/MS for molecular weight determination and fragmentation analysis, alongside 1D and 2D NMR for detailed structural mapping, provides a robust framework for its unambiguous characterization. The methodologies and expected data presented in this guide offer a solid foundation for researchers and drug development professionals working with this and other novel long-chain acyl-CoA molecules.

References

3,11-Dihydroxytetradecanoyl-CoA: A Putative Metabolic Intermediate at the Crossroads of Fatty Acid Oxidation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,11-Dihydroxytetradecanoyl-CoA is a dihydroxylated fatty acyl-coenzyme A derivative whose metabolic significance is beginning to be understood. While not a classical intermediate of mitochondrial beta-oxidation, its structure suggests a fascinating intersection of fatty acid omega-oxidation and subsequent beta-oxidation, potentially in peroxisomes. This technical guide consolidates the current understanding of its likely biosynthetic pathway, the enzymes implicated, and the experimental methodologies relevant to its study. The presence of hydroxyl groups at both the C3 and C11 positions points towards a multi-step enzymatic process, offering potential new avenues for research in fatty acid metabolism and its deregulation in disease.

Proposed Metabolic Pathway

The formation of this compound is hypothesized to occur through a sequence of reactions involving omega-oxidation followed by peroxisomal beta-oxidation, with a key in-chain hydroxylation step.

Step 1: Omega-Oxidation of Tetradecanoyl-CoA

The initial step is the hydroxylation of a 14-carbon fatty acid, tetradecanoic acid (myristic acid), at its terminal methyl group (ω-carbon). This reaction is catalyzed by cytochrome P450 enzymes of the CYP4A and CYP4F families, located in the smooth endoplasmic reticulum.

  • Substrate: Tetradecanoyl-CoA

  • Enzyme Class: Cytochrome P450 monooxygenase (ω-hydroxylase)

  • Product: 14-Hydroxytetradecanoyl-CoA

This is followed by the sequential oxidation of the ω-hydroxyl group to a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, yielding tetradecanedioyl-CoA.

Step 2: Peroxisomal Beta-Oxidation (First Cycle)

The resulting dicarboxylic acid, tetradecanedioyl-CoA, is a substrate for peroxisomal beta-oxidation. The first cycle of beta-oxidation introduces a hydroxyl group at the C3 position.

  • Substrate: Tetradecanedioyl-CoA

  • Enzymes: Peroxisomal acyl-CoA oxidase, enoyl-CoA hydratase (part of a bifunctional protein)

  • Product: 3-Hydroxytetradecanedioyl-CoA

Step 3: In-chain Hydroxylation at C11

The defining feature of this compound is the hydroxyl group at the C11 position. Standard beta-oxidation of 14-hydroxytetradecanoyl-CoA would not directly yield an 11-hydroxy intermediate. Therefore, it is proposed that a specific in-chain fatty acid hydroxylase, likely another cytochrome P450 enzyme, acts on an intermediate of the beta-oxidation of tetradecanoyl-CoA or tetradecanedioyl-CoA. P450 enzymes are known to exhibit regioselectivity for in-chain positions of fatty acids. For instance, P450BM-3 from Bacillus megaterium can hydroxylate myristic acid at the ω-1, ω-2, and ω-3 positions (C13, C12, and C11). While a specific human enzyme for C11 hydroxylation of a 14-carbon chain has not been definitively identified in the readily available literature, this represents the most plausible mechanism.

  • Proposed Substrate: An intermediate of tetradecanoyl-CoA metabolism (e.g., tetradecanoyl-CoA itself or an early beta-oxidation intermediate).

  • Proposed Enzyme Class: Cytochrome P450 fatty acid hydroxylase.

  • Action: Introduction of a hydroxyl group at the C11 position.

The precise order of the C3 and C11 hydroxylation events requires further investigation. It is possible that C11 hydroxylation precedes beta-oxidation.

Metabolic_Pathway_of_3_11_Dihydroxytetradecanoyl_CoA cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome Tetradecanoyl-CoA Tetradecanoyl-CoA 14-Hydroxytetradecanoyl-CoA 14-Hydroxytetradecanoyl-CoA Tetradecanoyl-CoA->14-Hydroxytetradecanoyl-CoA CYP4A/CYP4F (ω-hydroxylation) Hypothetical_Intermediate In-chain Hydroxylation Substrate Tetradecanoyl-CoA->Hypothetical_Intermediate CYP450 (11-hydroxylation) Tetradecanedioyl-CoA Tetradecanedioyl-CoA 14-Hydroxytetradecanoyl-CoA->Tetradecanedioyl-CoA ADH & ALDH 3-Hydroxytetradecanedioyl-CoA 3-Hydroxytetradecanedioyl-CoA Tetradecanedioyl-CoA->3-Hydroxytetradecanedioyl-CoA Peroxisomal β-oxidation (1 cycle) This compound This compound 3-Hydroxytetradecanedioyl-CoA->this compound Further processing (Hypothetical) Hypothetical_Intermediate->this compound β-oxidation (1 cycle)

Proposed biosynthetic pathway for this compound.

Key Enzymes and Their Properties

The biosynthesis of this compound likely involves enzymes from three major families: cytochrome P450s, alcohol/aldehyde dehydrogenases, and peroxisomal beta-oxidation enzymes.

Enzyme ClassSubfamily/ExamplesCellular LocationSubstrate(s)Product(s)Cofactors
Fatty Acid ω-Hydroxylase CYP4A11, CYP4F2Endoplasmic ReticulumMedium to long-chain fatty acidsω-hydroxy fatty acidsNADPH, O₂
Alcohol Dehydrogenase ADH familyCytosolω-hydroxy fatty acidsω-oxo fatty acidsNAD⁺
Aldehyde Dehydrogenase ALDH familyCytosolω-oxo fatty acidsDicarboxylic acidsNAD⁺
Peroxisomal Acyl-CoA Oxidase ACOX1PeroxisomeDicarboxylyl-CoAs, VLCFA-CoAs2-trans-Enoyl-CoAsFAD
Peroxisomal Bifunctional Protein L-bifunctional protein (LBP), D-bifunctional protein (DBP)Peroxisome2-trans-Enoyl-CoAs3-Hydroxyacyl-CoAsH₂O
In-chain Fatty Acid Hydroxylase Cytochrome P450 (e.g., P450BM-3 homologs)Endoplasmic ReticulumFatty acyl-CoAsIn-chain hydroxyacyl-CoAsNADPH, O₂

Experimental Protocols

The study of this compound requires specialized analytical techniques for its detection and quantification, as well as methods for its synthesis to be used as a standard.

Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the analysis of hydroxylated fatty acids and their CoA esters in biological matrices.

Sample Preparation:

  • Lipid Extraction: Extraction of total lipids from tissues or cells is typically performed using methods like the Bligh-Dyer or Folch extraction.

  • Saponification: To analyze the fatty acid profile, the extracted lipids are saponified (e.g., using KOH in methanol) to release the fatty acids from their esterified forms.

  • Derivatization: For improved chromatographic separation and ionization efficiency in mass spectrometry, the free fatty acids are often derivatized. Common derivatization agents include N-(4-aminomethylphenyl)pyridinium (AMPP) for charge-remote fragmentation analysis.

  • Solid-Phase Extraction (SPE): SPE can be used to enrich for hydroxylated fatty acids or to clean up the sample prior to LC-MS analysis.

LC-MS/MS Analysis:

  • Chromatography: Reversed-phase liquid chromatography (e.g., using a C18 column) is commonly used to separate fatty acids based on their chain length and degree of hydroxylation.

  • Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the analysis of free fatty acids and their derivatives.

  • Mass Analysis: Tandem mass spectrometry (MS/MS) is crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion will generate fragment ions that are characteristic of the positions of the hydroxyl groups. For acyl-CoA esters, a characteristic neutral loss corresponding to the CoA moiety can be monitored.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis Biological_Sample Biological_Sample Lipid_Extraction Lipid_Extraction Biological_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Derivatization Derivatization Saponification->Derivatization SPE_Cleanup SPE Cleanup Derivatization->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation Analyte ESI_Source ESI Source LC_Separation->ESI_Source MS_MS_Analysis MS/MS Analysis ESI_Source->MS_MS_Analysis

Workflow for the analysis of dihydroxy fatty acids by LC-MS/MS.
Enzymatic Synthesis

The chemo-enzymatic synthesis of this compound can be envisioned for the production of an analytical standard.

  • Synthesis of 11-Hydroxytetradecanoic Acid: This can be achieved through organic synthesis routes.

  • Activation to Acyl-CoA: The synthesized hydroxy fatty acid can be converted to its CoA thioester using an acyl-CoA synthetase or through chemical methods.

  • Enzymatic 3-Hydroxylation: The 11-hydroxytetradecanoyl-CoA can then be subjected to a reconstituted beta-oxidation system in vitro, containing the necessary enzymes (acyl-CoA oxidase, enoyl-CoA hydratase) to introduce the 3-hydroxy group.

Potential Biological Significance and Future Directions

The biological role of this compound is currently unknown. However, its formation through pathways that are upregulated in certain metabolic states (e.g., fasting, diabetes, where omega-oxidation is more active) suggests it could be a biomarker for these conditions. Dihydroxy fatty acids have been implicated in various biological processes, and their presence could modulate membrane properties or act as signaling molecules.

Future research should focus on:

  • Definitive Pathway Elucidation: Identifying the specific enzymes, particularly the C11-hydroxylase, responsible for the synthesis of this molecule.

  • Quantification in Tissues: Measuring the levels of this compound in various tissues and under different physiological and pathological conditions.

  • Functional Studies: Investigating the potential effects of this metabolite on cellular processes, such as receptor activation, enzyme activity, and membrane biophysics.

The study of novel fatty acid metabolites like this compound opens up new avenues for understanding the complexity of lipid metabolism and its role in health and disease, offering potential new targets for therapeutic intervention.

Unraveling the Cellular Residence of 3,11-Dihydroxytetradecanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,11-Dihydroxytetradecanoyl-CoA is a dually hydroxylated medium-chain acyl-coenzyme A whose precise metabolic role and subcellular localization are not yet fully elucidated. This technical guide synthesizes current knowledge on fatty acid metabolism to infer the probable cellular and subcellular compartments harboring this molecule. By examining the established locations of fatty acid activation, hydroxylation, elongation, and degradation, we can construct a model for the lifecycle of this compound within the cell. This guide provides a framework for researchers investigating the function of this and similar modified fatty acids, offering detailed experimental protocols and conceptual diagrams to facilitate further inquiry.

Introduction to Acyl-CoA Metabolism and Localization

The cellular localization of acyl-CoA species is critical to their function, dictating their access to specific enzymes and metabolic pathways. Fatty acid metabolism is highly compartmentalized within the cell. Fatty acid activation, the addition of coenzyme A, is a prerequisite for their participation in metabolic processes and is catalyzed by acyl-CoA synthetase ligases (ACSLs). These enzymes are found in various locations, including the endoplasmic reticulum (ER), peroxisomes, and the outer mitochondrial membrane, with different isoforms showing distinct subcellular distributions.[1][2]

Hypothesized Biosynthesis and Cellular Localization of this compound

Direct experimental evidence for the biosynthesis of this compound is not available in the current literature. However, based on the known pathways of fatty acid modification, a plausible biosynthetic route can be proposed. The presence of a hydroxyl group at the C3 position is a common feature of intermediates in both fatty acid β-oxidation and elongation. The hydroxyl group at the C11 position, a sub-terminal location, is likely introduced by a cytochrome P450 monooxygenase.

Cytochrome P450 enzymes involved in fatty acid hydroxylation are predominantly located in the endoplasmic reticulum.[3][4][5] These enzymes catalyze the insertion of an oxygen atom into a C-H bond of a fatty acid. Therefore, it is highly probable that the initial hydroxylation of a tetradecanoyl-CoA precursor at the C11 position occurs in the endoplasmic reticulum.

The subsequent introduction of the C3 hydroxyl group could occur through a pathway analogous to a single cycle of β-oxidation or as part of an elongation cycle, both of which involve 3-hydroxyacyl-CoA intermediates. Enzymes for fatty acid elongation are known to reside in the endoplasmic reticulum and mitochondria.[6][7][8] Given that the initial hydroxylation likely occurs in the ER, it is conceivable that the entire biosynthetic process for this compound is localized to this organelle.

An alternative pathway for the formation of dihydroxy fatty acids involves the action of cytochrome P450 monooxygenases to form an epoxy fatty acid, which is then hydrolyzed by an epoxide hydrolase to a diol.[9][10] These enzymes are also primarily localized to the endoplasmic reticulum.

Based on these established principles, the primary site of synthesis and, therefore, the initial localization of this compound is hypothesized to be the endoplasmic reticulum .

Potential Metabolic Fates and Translocation

Once synthesized, this compound could have several metabolic fates, each associated with a specific subcellular compartment.

  • Incorporation into Complex Lipids: The modified fatty acid could be incorporated into phospholipids, triglycerides, or other complex lipids. The enzymes responsible for this are located in the endoplasmic reticulum.

  • Further Metabolism: It could be a substrate for further enzymatic reactions, such as desaturation or further oxidation. These reactions also predominantly occur in the ER.

  • Degradation: For catabolism, it would likely undergo β-oxidation. Long-chain and modified fatty acids are typically oxidized in peroxisomes, while medium and short-chain fatty acids are degraded in the mitochondria.[1] Translocation from the ER to these organelles would be required.

  • Signaling: Dihydroxy fatty acids have been implicated in cellular signaling pathways.[9][10] In such a role, its localization could be dynamic, potentially involving translocation to other cellular compartments to interact with specific receptors or target proteins.

Quantitative Data Summary

As there is no direct quantitative data available for the cellular localization of this compound, the following table summarizes the known subcellular locations of key enzyme families involved in its putative metabolism. This information provides a basis for experimental design aimed at determining its precise localization.

Enzyme/ProcessPrimary Subcellular LocalizationKey Functions
Acyl-CoA Synthetases (ACSLs) Endoplasmic Reticulum, Outer Mitochondrial Membrane, PeroxisomesFatty acid activation
Cytochrome P450 Hydroxylases Endoplasmic ReticulumFatty acid hydroxylation
Epoxide Hydrolases Endoplasmic Reticulum, CytosolConversion of epoxides to diols
Fatty Acid Elongation Enzymes Endoplasmic Reticulum, MitochondriaChain elongation of fatty acids
β-Oxidation Enzymes Mitochondria, PeroxisomesFatty acid degradation

Experimental Protocols for Determining Cellular Localization

To empirically determine the cellular localization of this compound, a combination of techniques would be required.

Subcellular Fractionation followed by Lipid Extraction and Analysis

Objective: To determine the distribution of this compound among different organelles.

Methodology:

  • Cell Culture and Homogenization: Culture cells of interest to a sufficient density. Harvest the cells and wash with a suitable buffer. Homogenize the cells using a Dounce homogenizer or a similar method that preserves organelle integrity.

  • Differential Centrifugation: Perform a series of centrifugation steps at increasing speeds to pellet different cellular components.

    • Low-speed centrifugation (e.g., 600 x g) to pellet nuclei.

    • Medium-speed centrifugation (e.g., 10,000 x g) to pellet mitochondria.

    • High-speed centrifugation (e.g., 100,000 x g) to pellet microsomes (endoplasmic reticulum fragments).

    • The final supernatant represents the cytosolic fraction.

  • Lipid Extraction: Extract lipids from each fraction using a method such as the Bligh-Dyer or Folch extraction.[11]

  • Quantification by Mass Spectrometry: Analyze the lipid extracts by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify this compound in each fraction.

In Situ Labeling and Imaging

Objective: To visualize the localization of this compound within intact cells.

Methodology:

  • Synthesis of a Labeled Analog: Synthesize an analog of this compound containing a fluorescent tag or a "click chemistry" handle (e.g., an alkyne or azide).

  • Cellular Incorporation: Incubate cells with the labeled analog, allowing it to be incorporated into the cellular machinery.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative like paraformaldehyde to preserve cellular structures.[12] Permeabilize the cell membranes to allow entry of detection reagents.

  • Fluorescence Microscopy: If a fluorescent analog is used, visualize its distribution using confocal fluorescence microscopy. Co-localization with organelle-specific markers (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum) can provide precise localization information.

  • Click Chemistry and Imaging: If a click chemistry handle is used, perform the click reaction with a fluorescently labeled counterpart. Then, visualize the localization using fluorescence microscopy.

Visualizations of Hypothesized Pathways

Hypothesized Biosynthetic Pathway in the Endoplasmic Reticulum

Biosynthesis cluster_ER Endoplasmic Reticulum Tetradecanoyl-CoA Tetradecanoyl-CoA CYP450 CYP450 Tetradecanoyl-CoA->CYP450 Hydroxylation 11-Hydroxytetradecanoyl-CoA 11-Hydroxytetradecanoyl-CoA CYP450->11-Hydroxytetradecanoyl-CoA Enoyl-CoA Hydratase Enoyl-CoA Hydratase 11-Hydroxytetradecanoyl-CoA->Enoyl-CoA Hydratase Hydration This compound This compound Enoyl-CoA Hydratase->this compound

Caption: Proposed biosynthesis of this compound in the ER.

Experimental Workflow for Subcellular Localization

Workflow Cell_Culture 1. Cell Culture Homogenization 2. Homogenization Cell_Culture->Homogenization Differential_Centrifugation 3. Differential Centrifugation Homogenization->Differential_Centrifugation Nuclei Nuclei Differential_Centrifugation->Nuclei Mitochondria Mitochondria Differential_Centrifugation->Mitochondria Microsomes Microsomes (ER) Differential_Centrifugation->Microsomes Cytosol Cytosol Differential_Centrifugation->Cytosol Lipid_Extraction 4. Lipid Extraction Nuclei->Lipid_Extraction Mitochondria->Lipid_Extraction Microsomes->Lipid_Extraction Cytosol->Lipid_Extraction LC_MS_Analysis 5. LC-MS Analysis Lipid_Extraction->LC_MS_Analysis

Caption: Workflow for determining subcellular localization by fractionation.

Conclusion

While direct evidence for the cellular localization of this compound is currently lacking, a strong hypothesis can be formulated based on our understanding of fatty acid metabolism. The endoplasmic reticulum is the most probable site of its synthesis and initial localization. Further research, employing the experimental strategies outlined in this guide, is necessary to definitively map the cellular journey of this intriguing molecule. Elucidating the precise localization of this compound will be a crucial step in understanding its physiological function and its potential role in health and disease, thereby informing future drug development efforts.

References

An In-depth Technical Guide to the Putative Regulation of 3,11-Dihydroxytetradecanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,11-Dihydroxytetradecanoyl-CoA is a C14 fatty acyl-CoA molecule featuring hydroxyl groups at the C3 and C11 positions. While its precise biological role is not yet defined in the literature, molecules of this class, dihydroxy fatty acids, are known to be involved in various biological processes. They can act as signaling molecules, components of complex lipids, or monomers for the biosynthesis of biopolyesters like polyhydroxyalkanoates (PHAs). Understanding the regulation of its synthesis is crucial for elucidating its function and for potential biotechnological or therapeutic applications.

This guide will explore the plausible biosynthetic pathways, the key enzymes likely involved, and the overarching regulatory mechanisms that may govern the production of this compound. The proposed framework is built upon our extensive knowledge of fatty acid hydroxylation and general lipid metabolism.

Putative Biosynthetic Pathways for this compound

The synthesis of this compound would likely originate from the C14 saturated fatty acid, myristic acid (tetradecanoic acid), which would first be activated to myristoyl-CoA. The introduction of the two hydroxyl groups could occur through several potential enzymatic pathways.

Pathway A: Sequential Hydroxylation of Myristoyl-CoA

This pathway involves the sequential action of two distinct hydroxylating enzymes.

  • ω-3 Hydroxylation: A cytochrome P450 monooxygenase could first hydroxylate myristoyl-CoA at the C11 position (an ω-3 position).

  • β-Hydroxylation: A second enzyme, potentially a hydratase acting on a transiently formed double bond at the C2-C3 position or another specific hydroxylase, could introduce the hydroxyl group at the C3 position.

G Myristoyl_CoA Myristoyl-CoA Intermediate 11-Hydroxytetradecanoyl-CoA Myristoyl_CoA->Intermediate Cytochrome P450 (ω-3 hydroxylase) Product This compound Intermediate->Product Hydratase or 3-hydroxylase

Caption: Putative Pathway A for this compound synthesis.

Pathway B: Initial β-Hydroxylation Followed by ω-3 Hydroxylation

This pathway is a variation of the first, with the order of hydroxylation events reversed.

  • β-Hydroxylation: An enoyl-CoA hydratase, an enzyme typically involved in β-oxidation, could act on 2,3-tetradecenoyl-CoA to form 3-hydroxytetradecanoyl-CoA.

  • ω-3 Hydroxylation: A cytochrome P450 monooxygenase would then hydroxylate the C11 position.

G Myristoyl_CoA Myristoyl-CoA Enoyl_CoA 2,3-Tetradecenoyl-CoA Myristoyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxy_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA->Hydroxy_CoA Enoyl-CoA Hydratase Product This compound Hydroxy_CoA->Product Cytochrome P450 (ω-3 hydroxylase)

Caption: Putative Pathway B for this compound synthesis.

Key Enzymes and Their Putative Regulation

The synthesis of this compound would be critically dependent on the expression and activity of specific enzymes. The regulation of these enzymes would, in turn, control the overall production of the molecule.

Cytochrome P450 Monooxygenases (P450s)
  • Function: P450s are a large family of heme-containing enzymes that catalyze the monooxygenation of a wide variety of substrates, including fatty acids. Specific P450s are known to hydroxylate fatty acids at terminal (ω) and sub-terminal (ω-1, ω-2, ω-3, etc.) positions.

  • Regulation: The genes encoding P450 enzymes are often transcriptionally regulated.

    • Substrate Induction: The presence of the fatty acid substrate (in this case, myristic acid or its derivatives) can induce the expression of the corresponding P450 gene.

    • Transcriptional Control: In mammals, peroxisome proliferator-activated receptors (PPARs) are key transcription factors that regulate the expression of genes involved in lipid metabolism, including P450s that hydroxylate fatty acids. Ligands for PPARs include fatty acids and their derivatives. In bacteria, other families of transcription factors would be involved.

Enoyl-CoA Hydratases
  • Function: These enzymes catalyze the stereospecific addition of water to the double bond of a 2,3-enoyl-CoA to form a 3-hydroxyacyl-CoA. They are essential components of the fatty acid β-oxidation pathway.

  • Regulation: The expression of enoyl-CoA hydratases is often coordinated with other enzymes of the β-oxidation pathway and is typically upregulated under conditions of high fatty acid flux, such as fasting.

Acyl-CoA Synthetases (ACSs)
  • Function: Before entering most metabolic pathways, fatty acids must be activated to their CoA thioesters. This reaction is catalyzed by ACSs.

  • Regulation: The activity and expression of ACSs are regulated by substrate availability and hormonal signals. Long-chain acyl-CoAs can also provide feedback inhibition.

Overall Regulatory Framework

The synthesis of this compound would be integrated into the broader network of cellular lipid metabolism. Its regulation would likely be multi-layered, involving substrate availability, transcriptional control of key enzymes, and hormonal signaling.

Transcriptional Regulation of Hydroxylating Enzymes

The core of the specific regulation would lie in the transcriptional control of the gene(s) encoding the hydroxylase(s) responsible for modifying the tetradecanoyl-CoA backbone.

G cluster_0 Cellular Environment cluster_1 Intracellular Signaling cluster_2 Gene Expression cluster_3 Enzyme Synthesis Fatty Acids Fatty Acids Transcription Factors (e.g., PPARs) Transcription Factors (e.g., PPARs) Fatty Acids->Transcription Factors (e.g., PPARs) Hormones Hormones Hormones->Transcription Factors (e.g., PPARs) Stress Signals Stress Signals Stress Signals->Transcription Factors (e.g., PPARs) Hydroxylase Genes Hydroxylase Genes Transcription Factors (e.g., PPARs)->Hydroxylase Genes Bind to Promoter Hydroxylase Enzymes Hydroxylase Enzymes Hydroxylase Genes->Hydroxylase Enzymes Transcription & Translation

Caption: Transcriptional control of putative hydroxylase genes.

Hormonal and Nutritional Control

The overall flux towards the synthesis of this compound would be influenced by the hormonal and nutritional state of the organism, primarily through the regulation of the precursor, myristoyl-CoA.

  • Insulin (Fed State): Insulin promotes the synthesis of fatty acids. It activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis, leading to an increased supply of malonyl-CoA and ultimately myristoyl-CoA.

  • Glucagon and Epinephrine (Fasting/Stress): These hormones have the opposite effect. They lead to the phosphorylation and inactivation of ACC, thus inhibiting de novo fatty acid synthesis. They also promote the breakdown of stored fats (lipolysis), increasing the flux of fatty acids into the β-oxidation pathway.

G Insulin Insulin ACC Acetyl-CoA Carboxylase (ACC) Insulin->ACC + Glucagon Glucagon / Epinephrine Glucagon->ACC - FAS Fatty Acid Synthase (FAS) ACC->FAS Malonyl-CoA Myristoyl_CoA Myristoyl-CoA FAS->Myristoyl_CoA Product This compound Myristoyl_CoA->Product Hydroxylation

Caption: Hormonal regulation of the precursor myristoyl-CoA synthesis.

Hypothetical Experimental Protocols

To investigate the synthesis and regulation of this compound, a series of experiments would be necessary. The following are detailed hypothetical protocols for key experiments.

Protocol 1: Identification and Characterization of a Putative 11-Hydroxylase

Objective: To identify a candidate gene encoding an enzyme with 11-hydroxylase activity on tetradecanoyl-CoA and characterize its kinetic properties.

Methodology:

  • Candidate Gene Selection: Identify candidate cytochrome P450 genes from organisms known to produce dihydroxy fatty acids through bioinformatics analysis (e.g., homology searches).

  • Cloning and Expression: Clone the candidate gene into an expression vector (e.g., pET vector for E. coli or a yeast expression vector) and transform it into the appropriate host.

  • Protein Expression and Purification: Induce protein expression (e.g., with IPTG in E. coli) and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for a His-tagged protein).

  • In Vitro Enzyme Assay:

    • Prepare a reaction mixture containing:

      • Purified recombinant enzyme

      • Myristoyl-CoA (substrate)

      • NADPH (cofactor for P450s)

      • A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

    • Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying to protonate the fatty acid.

  • Product Analysis:

    • Extract the fatty acids with the organic solvent.

    • Derivatize the fatty acids to their methyl esters (e.g., with diazomethane) and trimethylsilyl (B98337) ethers (for the hydroxyl groups) to make them volatile for gas chromatography.

    • Analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify 11-hydroxytetradecanoic acid.

  • Kinetic Analysis: Perform the enzyme assay with varying concentrations of myristoyl-CoA to determine the Michaelis-Menten kinetic parameters (Km and Vmax).

Protocol 2: Investigating Transcriptional Regulation by Myristic Acid

Objective: To determine if the expression of the candidate hydroxylase gene is induced by its substrate.

Methodology:

  • Cell Culture: Culture a relevant cell line or organism (e.g., a bacterial strain, yeast, or a mammalian cell line) in appropriate growth media.

  • Induction: Treat the cultures with myristic acid at various concentrations for a specific duration. Include a vehicle control (e.g., ethanol (B145695) or DMSO).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

  • Quantitative PCR (qPCR):

    • Design primers specific for the candidate hydroxylase gene and a housekeeping gene (for normalization).

    • Perform qPCR using a SYBR Green or TaqMan-based assay.

    • Calculate the relative gene expression using the ΔΔCt method.

Hypothetical Quantitative Data Presentation

The following tables illustrate how data from the proposed experiments could be presented.

Table 1: Hypothetical Kinetic Parameters of a Putative Tetradecanoyl-CoA 11-Hydroxylase

SubstrateKm (µM)Vmax (nmol/min/mg)kcat (s⁻¹)
Myristoyl-CoA251502.5
Palmitoyl-CoA150300.5
Stearoyl-CoA>500<5<0.1

Table 2: Hypothetical Relative Gene Expression of a Candidate Hydroxylase in Response to Myristic Acid Treatment

TreatmentFold Change (mRNA level)p-value
Vehicle Control1.0-
10 µM Myristic Acid3.5 ± 0.4< 0.05
50 µM Myristic Acid8.2 ± 0.9< 0.01
100 µM Myristic Acid15.6 ± 2.1< 0.001

Conclusion

While the specific pathway for this compound synthesis remains to be elucidated, this guide provides a robust, scientifically-grounded framework for its putative regulation. The synthesis is likely to be controlled at the transcriptional level, with the expression of specific hydroxylating enzymes being induced by the fatty acid substrate. This specific regulation is embedded within the broader hormonal and nutritional control of overall fatty acid metabolism. The experimental protocols and data presentation formats outlined here provide a roadmap for future research aimed at unraveling the precise mechanisms governing the synthesis of this and other dihydroxy fatty acids. Such research will be pivotal in understanding their biological roles and harnessing their potential in medicine and biotechnology.

Methodological & Application

Application Note: Quantification of 3,11-Dihydroxytetradecanoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism and lipid biosynthesis.[1] Their quantification is essential for understanding cellular energy status and the pathophysiology of metabolic diseases.[2] 3,11-Dihydroxytetradecanoyl-CoA is a long-chain dihydroxy fatty acyl-CoA, and its precise measurement can provide insights into specific metabolic fluxes. This document outlines a detailed protocol for the quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[1] The methodology is adapted from established protocols for long-chain acyl-CoA analysis.[2][3]

Experimental Protocols

Sample Preparation (Solid-Phase Extraction)

This protocol is designed for the extraction of long-chain acyl-CoAs from tissue samples (e.g., rat liver) or cultured cells.[2]

Materials:

  • Tissue or cell pellet

  • Homogenization Buffer: 10% (w/v) trichloroacetic acid (TCA)

  • Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled version of the analyte.

  • Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg

  • SPE Conditioning Solution: Methanol (B129727)

  • SPE Equilibration Solution: 50 mM Ammonium (B1175870) Acetate (B1210297) (pH 7.0)

  • SPE Wash Solution 1: 50 mM Ammonium Acetate (pH 7.0)

  • SPE Wash Solution 2: Water/Methanol (80:20, v/v)

  • SPE Elution Buffer: Methanol with 30 mM Ammonium Hydroxide

  • Reconstitution Solvent: 80:20 Methanol/Water with 30 mM NH4OH

Procedure:

  • Homogenization: Homogenize 100-200 mg of tissue or a cell pellet in 1 mL of ice-cold 10% TCA.

  • Internal Standard Spiking: Add the internal standard to the homogenate to a final concentration of 1 µM.

  • Protein Precipitation: Vortex the sample and centrifuge at 17,000 x g for 10 minutes at 4°C.[4]

  • SPE Cartridge Preparation:

    • Condition the C18 SPE cartridge with 3 mL of methanol.

    • Equilibrate the cartridge with 3 mL of 50 mM ammonium acetate (pH 7.0).

  • Sample Loading: Load the supernatant from the centrifuged sample onto the equilibrated SPE cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of 50 mM ammonium acetate (pH 7.0).

    • Wash the cartridge with 3 mL of water/methanol (80:20, v/v).

  • Elution: Elute the acyl-CoAs with 2 mL of methanol containing 30 mM ammonium hydroxide.

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute the sample in 100 µL of the reconstitution solvent.

LC-MS/MS Analysis

Instrumentation:

  • Liquid Chromatography: UHPLC system

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]

LC Method:

  • Column: C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.7 µm).[5]

  • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH 10.5)[2]

  • Mobile Phase B: Acetonitrile[2]

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 50°C[5]

  • Injection Volume: 5 µL

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10-90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90-10% B

    • 17.1-20 min: 10% B

MS Method:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Key Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

  • MRM Transitions: For long-chain acyl-CoAs, a characteristic neutral loss of 507 Da (phosphoadenosine diphosphate) is often monitored.[3] The precursor ion will be the [M+H]+ adduct of this compound.

Note: The exact m/z for the precursor and product ions for this compound should be determined by direct infusion of a synthesized standard. Based on its structure, the calculated monoisotopic mass is approximately 981.35 g/mol . The protonated molecule [M+H]+ would be at m/z 982.35. The product ion resulting from the neutral loss of 507 Da would be at m/z 475.35.

Data Presentation

Table 1: MRM Transitions for Quantification
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound982.4475.410035
Heptadecanoyl-CoA (IS)1008.5501.510035

Note: These values are theoretical and require experimental optimization.

Table 2: Method Validation Summary
ParameterThis compound
Linearity (r²)> 0.995
LLOQ (Lower Limit of Quantification)5 nM
ULOQ (Upper Limit of Quantification)5000 nM
Accuracy (% Recovery)92.5% - 108.2%
Precision (%RSD)
- Intra-day< 5%
- Inter-day< 10%

Note: This table presents typical performance characteristics for a validated LC-MS/MS method for long-chain acyl-CoAs and should be established experimentally for this compound.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Tissue/Cell Sample homogenize Homogenization in TCA sample->homogenize spike Spike Internal Standard homogenize->spike centrifuge Centrifugation spike->centrifuge spe Solid-Phase Extraction (SPE) centrifuge->spe elute Elution spe->elute dry_recon Dry & Reconstitute elute->dry_recon lcms UHPLC-MS/MS System dry_recon->lcms separation C18 RP Chromatography lcms->separation detection MRM Detection (ESI+) separation->detection raw_data Raw Data Acquisition detection->raw_data integration Peak Integration raw_data->integration calibration Calibration Curve Generation integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for this compound quantification.

signaling_pathway cluster_synthesis Fatty Acid Activation & Modification cluster_downstream Potential Downstream Effects FA Tetradecanoic Acid AcylCoA_Synth Acyl-CoA Synthetase FA->AcylCoA_Synth TetraCoA Tetradecanoyl-CoA AcylCoA_Synth->TetraCoA Hydroxylase1 Hydroxylase (Position 11) TetraCoA->Hydroxylase1 HydroxyTetraCoA 11-Hydroxytetradecanoyl-CoA Hydroxylase1->HydroxyTetraCoA Hydroxylase2 Hydroxylase (Position 3) HydroxyTetraCoA->Hydroxylase2 Target This compound Hydroxylase2->Target BetaOx Peroxisomal β-Oxidation Target->BetaOx Signaling Lipid Signaling Mediator Target->Signaling

Caption: Hypothetical metabolic pathway for this compound.

data_analysis_logic raw_data Raw Chromatogram Analyte & IS Traces peak_integration Peak Integration Area_Analyte Area_IS raw_data->peak_integration response_ratio Calculate Response Ratio Ratio = Area_Analyte / Area_IS peak_integration->response_ratio calibration_curve Calibration Curve y = mx + c y = Response Ratio x = Concentration response_ratio->calibration_curve For Calibrators calculate_conc Calculate Concentration Conc = (Ratio - c) / m response_ratio->calculate_conc For Unknowns calibration_curve->calculate_conc Get 'm' and 'c' final_result Final Concentration (e.g., pmol/mg tissue) calculate_conc->final_result

Caption: Logical workflow for quantitative data analysis.

References

Application Note: Quantitative Analysis of 3,11-Dihydroxytetradecanoyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA in biological matrices. This protocol provides a detailed procedure for sample preparation, chromatographic separation, and mass spectrometric detection. The method is designed to offer high selectivity and sensitivity, making it suitable for various research and drug development applications where the analysis of this specific acyl-CoA is crucial.

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and signaling pathways. This compound is a dihydroxylated long-chain acyl-CoA whose precise biological functions are a subject of ongoing research. Accurate and sensitive quantification of this analyte is essential to understand its metabolic fate and potential role in various physiological and pathological processes. LC-MS/MS has become the gold standard for the analysis of acyl-CoAs due to its high sensitivity and specificity.[1][2] This application note presents a comprehensive protocol for the analysis of this compound, which can be adapted for various biological sample types.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

Proper sample preparation is critical for accurate and reproducible LC-MS/MS analysis. The following protocol is a general guideline and may require optimization for specific matrices.

  • Sample Homogenization : Homogenize 50-100 mg of tissue or cell pellet in 1 mL of ice-cold 2.5% sulfosalicylic acid (SSA).

  • Internal Standard Spiking : Add an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte) to the homogenate.

  • Protein Precipitation : Vortex the mixture for 1 minute and incubate on ice for 10 minutes to allow for protein precipitation.

  • Centrifugation : Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Extraction : Transfer the supernatant to a new tube. Add 2 mL of a mixture of ethyl acetate:isopropanol (80:20, v/v).

  • Phase Separation : Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Drying : Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

LC-MS/MS Analysis

The following conditions are a starting point and may require optimization based on the specific instrument and column used.

  • Liquid Chromatography System : A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[3]

  • Column : A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) is recommended for the separation of acyl-CoAs.

  • Column Temperature : 40°C.

  • Mobile Phase A : Water with 0.1% formic acid.

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient Elution :

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate : 0.3 mL/min.

  • Injection Volume : 5-10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Scan Type : Multiple Reaction Monitoring (MRM).

  • MRM Transitions : Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the analytical standards.

Data Presentation

The following table summarizes the typical quantitative performance parameters that should be validated for this LC-MS/MS method. The values provided are representative for acyl-CoA analysis and should be determined experimentally for this compound.

ParameterTypical Performance
Linear Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL[1]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect < 15%

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Sample Homogenization sp2 Internal Standard Spiking sp1->sp2 sp3 Protein Precipitation sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Liquid-Liquid Extraction sp4->sp5 sp6 Evaporation sp5->sp6 sp7 Reconstitution sp6->sp7 lc LC Separation sp7->lc ms MS/MS Detection lc->ms dp1 Peak Integration ms->dp1 dp2 Quantification dp1->dp2

Caption: LC-MS/MS Experimental Workflow.

Potential Metabolic Context of this compound

While the specific pathway for this compound is not fully elucidated, it is likely involved in modified fatty acid metabolism. The following diagram illustrates a generalized view of fatty acid beta-oxidation, where a dihydroxylated species could potentially arise.

metabolic_pathway cluster_pathway Fatty Acid Beta-Oxidation (Generalized) cluster_modification Potential Modification start Long-Chain Fatty Acid acyl_coa Acyl-CoA start->acyl_coa Acyl-CoA Synthetase enoyl_coa Trans-Δ2-Enoyl-CoA acyl_coa->enoyl_coa Acyl-CoA Dehydrogenase dihydroxy This compound acyl_coa->dihydroxy Hydroxylation Events hydroxyacyl_coa (S)-3-Hydroxyacyl-CoA enoyl_coa->hydroxyacyl_coa Enoyl-CoA Hydratase ketoacyl_coa 3-Ketoacyl-CoA hydroxyacyl_coa->ketoacyl_coa 3-Hydroxyacyl-CoA Dehydrogenase acetyl_coa Acetyl-CoA + Acyl-CoA (n-2) ketoacyl_coa->acetyl_coa Thiolase

Caption: Generalized Fatty Acid Metabolism.

Conclusion

This application note provides a detailed and adaptable LC-MS/MS method for the quantitative analysis of this compound. The described sample preparation protocol, chromatographic conditions, and mass spectrometric parameters serve as a robust starting point for researchers. Method validation according to established guidelines is crucial to ensure data quality and reliability for specific research applications. This method will be a valuable tool for investigating the role of this compound in biological systems.

References

Application Notes and Protocols: Metabolic Flux Analysis Using 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Detailed information regarding the specific metabolic pathways and biological roles of 3,11-Dihydroxytetradecanoyl-CoA is not extensively available in current scientific literature. The following application notes and protocols are presented as a hypothetical framework for investigating the metabolic fate of a novel dihydroxylated fatty acyl-CoA, like this compound, using established principles of metabolic flux analysis (MFA).

Introduction

Metabolic flux analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing isotopically labeled substrates (tracers) and tracking the distribution of the isotopes through the metabolic network, researchers can elucidate pathway activities and identify metabolic bottlenecks.[1][2] Fatty acids and their derivatives are crucial for various cellular functions, including energy storage, membrane structure, and signaling. The study of their metabolism is vital for understanding diseases like cancer, diabetes, and cardiovascular disorders.[3]

These application notes describe a hypothetical scenario for the use of isotopically labeled this compound to probe its metabolic fate and quantify its contribution to downstream metabolic pathways. This model assumes that this compound is an intermediate in a modified fatty acid oxidation pathway, a precursor to a signaling molecule, or is incorporated into complex lipids.

Hypothetical Application: Tracing the Metabolic Fate of this compound

Objective: To quantify the metabolic flux of this compound through a hypothetical modified beta-oxidation pathway in cultured mammalian cells. This will help in understanding its rate of degradation and its contribution of acetyl-CoA to the tricarboxylic acid (TCA) cycle.

Tracer: Uniformly 13C-labeled this compound ([U-13C14]-3,11-Dihydroxytetradecanoyl-CoA). The synthesis of such a custom tracer would be a prerequisite for this experiment.[4][5]

Data Presentation

Quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Isotopic Enrichment of Key Metabolites

MetaboliteCondition: ControlCondition: Treatment X
Intracellular [U-13C14]-3,11-Dihydroxytetradecanoyl-CoA
M+14 Enrichment (%)85.2 ± 3.179.5 ± 4.2
Citrate
M+2 Enrichment (%)5.6 ± 0.812.3 ± 1.5
Succinate
M+2 Enrichment (%)3.1 ± 0.57.8 ± 1.1
M+4 Enrichment (%)0.4 ± 0.11.2 ± 0.3
Malate
M+2 Enrichment (%)4.2 ± 0.69.5 ± 1.3
Glutamate
M+2 Enrichment (%)2.5 ± 0.46.1 ± 0.9

Table 2: Calculated Metabolic Fluxes

Metabolic FluxFlux Rate (nmol/10^6 cells/hr) - ControlFlux Rate (nmol/10^6 cells/hr) - Treatment X
Uptake of this compound15.4 ± 2.125.8 ± 3.3
Flux from this compound to Acetyl-CoA10.1 ± 1.518.2 ± 2.4
TCA Cycle Flux (Citrate Synthase)50.3 ± 5.775.1 ± 8.9
Anaplerotic Flux (Pyruvate Carboxylase)20.1 ± 2.922.5 ± 3.1

Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HepG2) in 6-well plates at a density that ensures they reach 80-90% confluency on the day of the experiment.

  • Tracer Preparation: Prepare a stock solution of [U-13C14]-3,11-Dihydroxytetradecanoyl-CoA complexed with fatty acid-free bovine serum albumin (BSA) to facilitate its solubility and uptake.

  • Media Exchange: On the day of the experiment, aspirate the growth medium and replace it with fresh medium containing the 13C-labeled tracer at a final concentration of 10-50 µM.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of the tracer into downstream metabolites and achieve isotopic steady state.

  • Cell Harvesting: At each time point, rapidly aspirate the labeling medium, wash the cells twice with ice-cold phosphate-buffered saline (PBS), and then add a quenching/extraction solution.

Protocol 2: Metabolite Extraction
  • Quenching and Extraction: To quench metabolic activity and extract metabolites, add 1 mL of ice-cold 80% methanol/water solution to each well.

  • Scraping: Scrape the cells from the plate in the extraction solution and transfer the cell suspension to a microcentrifuge tube.

  • Lysis: Vortex the tubes vigorously for 1 minute and then incubate at -20°C for 30 minutes to ensure cell lysis and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer it to a new tube for analysis.

Protocol 3: LC-MS/MS Analysis for Acyl-CoAs and TCA Intermediates
  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).[6][7]

  • Chromatographic Separation:

    • For acyl-CoAs: Use a C18 reversed-phase column with a gradient of mobile phases such as ammonium (B1175870) hydroxide (B78521) in water and acetonitrile.[8]

    • For TCA cycle intermediates: Employ a HILIC or ion-pairing chromatography method.

  • Mass Spectrometry:

    • Operate the mass spectrometer in negative ion mode for TCA intermediates and positive ion mode for acyl-CoAs.

    • Use Multiple Reaction Monitoring (MRM) for targeted quantification of the mass isotopologues of interest.[7] The transitions would be set for the expected labeled and unlabeled versions of the metabolites.

  • Data Acquisition: Acquire data for each sample, including standards for absolute quantification.

Protocol 4: Data Analysis and Flux Calculation
  • Peak Integration: Integrate the chromatographic peaks for each mass isotopologue of the target metabolites.

  • Isotopologue Distribution Analysis: Correct the raw peak areas for the natural abundance of 13C to determine the fractional enrichment of the tracer in each metabolite.

  • Metabolic Modeling: Use a metabolic model that describes the stoichiometry of the relevant pathways.

  • Flux Calculation: Employ software (e.g., INCA, Metran) to fit the measured isotopologue distribution data to the metabolic model and estimate the intracellular metabolic fluxes.

Mandatory Visualizations

Hypothetical_Metabolic_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Tracer [U-13C14]-3,11-Dihydroxy- tetradecanoyl-CoA Tracer_Cyt [U-13C14]-3,11-Dihydroxy- tetradecanoyl-CoA Tracer->Tracer_Cyt Uptake Fatty_Acyl_CoA_Pool Fatty Acyl-CoA Pool Tracer_Cyt->Fatty_Acyl_CoA_Pool Signaling_Molecule Signaling Molecule Tracer_Cyt->Signaling_Molecule Conversion Tracer_Mit [U-13C14]-3,11-Dihydroxy- tetradecanoyl-CoA Tracer_Cyt->Tracer_Mit Transport Complex_Lipids Complex Lipids Fatty_Acyl_CoA_Pool->Complex_Lipids Synthesis Modified_Beta_Ox Modified Beta-Oxidation Tracer_Mit->Modified_Beta_Ox Acetyl_CoA [13C2]-Acetyl-CoA Modified_Beta_Ox->Acetyl_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Caption: Hypothetical metabolic pathways of this compound.

Experimental_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase Cell_Culture 1. Cell Culture (e.g., HEK293) Isotope_Labeling 2. Isotope Labeling with [U-13C14]-Tracer Cell_Culture->Isotope_Labeling Time_Course_Sampling 3. Time-Course Sampling (0, 1, 4, 8, 24h) Isotope_Labeling->Time_Course_Sampling Quenching 4. Metabolic Quenching (Cold 80% Methanol) Time_Course_Sampling->Quenching Metabolite_Extraction 5. Metabolite Extraction Quenching->Metabolite_Extraction LC_MS 6. LC-MS/MS Analysis Metabolite_Extraction->LC_MS Data_Processing 7. Data Processing (Peak Integration, Isotopologue Distribution) LC_MS->Data_Processing Flux_Calculation 8. Flux Calculation (Metabolic Modeling) Data_Processing->Flux_Calculation

Caption: Experimental workflow for MFA of this compound.

References

Application Notes and Protocols for the Enzymatic Synthesis of Radiolabeled 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enzymatic synthesis of radiolabeled 3,11-Dihydroxytetradecanoyl-CoA, a critical tool for metabolic studies, drug development, and biochemical assays.[1][2] The protocol is based on established methods for the synthesis of other radiolabeled acyl-Coenzyme A (CoA) thioesters, adapted for this specific dihydroxy fatty acid.

Introduction

This compound is a coenzyme A derivative that plays a role in various biological processes.[3] The ability to trace this molecule using radiolabeling is invaluable for understanding its metabolic fate, identifying its interacting partners, and assessing the efficacy of potential drug candidates that target its associated pathways.[2] This protocol outlines a robust enzymatic method for the synthesis of radiolabeled this compound, offering a reliable means to produce this essential research tool.

The synthesis of acyl-CoA molecules is a crucial step in fatty acid metabolism, catalyzed by acyl-CoA synthetases (ACS) or ligases.[4][5] These enzymes activate fatty acids by forming a thioester bond with coenzyme A, a process that can be harnessed for the in vitro synthesis of specific acyl-CoAs.[4]

Principle of the Method

The enzymatic synthesis of radiolabeled this compound involves the use of a suitable long-chain acyl-CoA synthetase (LACS) to catalyze the ligation of radiolabeled 3,11-dihydroxytetradecanoic acid with Coenzyme A (CoA) in the presence of ATP and magnesium ions. The radiolabel, typically Carbon-14 ([¹⁴C]) or Tritium ([³H]), is incorporated into the fatty acid precursor. The resulting radiolabeled this compound is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents

Table 1: Materials and Reagents

Material/ReagentSupplierCatalog No.Purity/ConcentrationStorage
Radiolabeled 3,11-dihydroxytetradecanoic acid ([¹⁴C] or [³H])Custom Synthesis-≥98%-20°C
Coenzyme A, lithium saltSigma-AldrichC3019≥90%-20°C
ATP, disodium (B8443419) saltSigma-AldrichA2383≥99%-20°C
Magnesium chloride (MgCl₂)Sigma-AldrichM8266≥99%Room Temperature
Tris-HCl bufferSigma-AldrichT5941-Room Temperature
Long-chain acyl-CoA synthetase (recombinant human ACSL1)R&D Systems8179-AC--80°C
Bovine Serum Albumin (BSA), fatty acid-freeSigma-AldrichA7030-4°C
Acetonitrile (ACN), HPLC gradeFisher ScientificA998-Room Temperature
Trifluoroacetic acid (TFA)Sigma-AldrichT6508≥99%Room Temperature
Ultrapure waterMillipore--Room Temperature
Scintillation cocktailPerkinElmer6013329-Room Temperature

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Radiolabeled this compound

This protocol describes the enzymatic reaction to produce radiolabeled this compound.

  • Preparation of Radiolabeled Fatty Acid Substrate:

    • Dissolve the radiolabeled 3,11-dihydroxytetradecanoic acid in a minimal amount of ethanol (B145695) or DMSO.

    • Prepare a stock solution of the fatty acid bound to fatty acid-free BSA by incubating the fatty acid with a 3-fold molar excess of BSA in 100 mM Tris-HCl buffer (pH 7.5) at 37°C for 15 minutes.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the order listed:

      • Ultrapure water to a final volume of 100 µL.

      • 10 µL of 1 M Tris-HCl (pH 7.5)

      • 10 µL of 100 mM ATP

      • 10 µL of 100 mM MgCl₂

      • 5 µL of 10 mM Coenzyme A

      • 10 µL of the radiolabeled 3,11-dihydroxytetradecanoic acid-BSA complex (final concentration 50-100 µM).

    • Initiate the reaction by adding 1-5 µg of recombinant human long-chain acyl-CoA synthetase (e.g., ACSL1).

    • Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 10% (v/v) Trifluoroacetic Acid (TFA).

    • Centrifuge the mixture at 14,000 x g for 5 minutes to pellet any precipitated protein.

Protocol 2: Purification by Reverse-Phase HPLC

This protocol details the purification of the synthesized radiolabeled product.

  • HPLC System Preparation:

    • Equilibrate a C18 reverse-phase HPLC column with Buffer A (Water with 0.1% TFA).

    • Buffer B is Acetonitrile with 0.1% TFA.

  • Sample Injection and Elution:

    • Inject the supernatant from the quenched reaction onto the HPLC column.

    • Elute the product using a linear gradient of Buffer B as outlined in Table 2.

    • Monitor the elution profile using a UV detector at 260 nm (for the adenine (B156593) ring of CoA) and an in-line radioactivity detector.

Table 2: HPLC Gradient for Purification

Time (min)% Buffer A% Buffer BFlow Rate (mL/min)
09551.0
59551.0
355951.0
405951.0
459551.0
509551.0
  • Fraction Collection:

    • Collect fractions corresponding to the radioactive peak.

    • Combine the fractions containing the purified radiolabeled this compound.

Protocol 3: Product Characterization and Quantification

This protocol outlines the steps to verify the identity, purity, and quantity of the final product.

  • Radiochemical Purity Assessment:

    • Re-inject an aliquot of the purified product into the HPLC system to confirm a single radioactive peak. Purity should be ≥95%.[1]

  • Chemical Identity Confirmation:

    • Confirm the mass of the product using LC-MS/MS analysis to ensure it matches the theoretical mass of this compound.

  • Quantification and Specific Activity:

    • Determine the concentration of the product using its molar extinction coefficient at 260 nm (ε₂₆₀ = 16,400 M⁻¹cm⁻¹ for CoA).

    • Measure the radioactivity of an aliquot using liquid scintillation counting.

    • Calculate the specific activity in Curies per mole (Ci/mol) or Becquerels per mole (Bq/mol).

Diagrams

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification & Analysis FattyAcid Radiolabeled 3,11-Dihydroxy- tetradecanoic Acid Reaction Reaction Mixture (37°C, 1-2h) FattyAcid->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Enzyme Long-Chain Acyl-CoA Synthetase (ACSL1) Enzyme->Reaction Quench Quench Reaction (TFA) Reaction->Quench HPLC RP-HPLC Purification Quench->HPLC Analysis Characterization (LC-MS/MS, Radioactivity) HPLC->Analysis FinalProduct Radiolabeled This compound Analysis->FinalProduct

Caption: Workflow for the enzymatic synthesis of radiolabeled this compound.

Fatty_Acid_Activation_Pathway FattyAcid R-COOH (Radiolabeled 3,11-Dihydroxy- tetradecanoic Acid) Enzyme Long-Chain Acyl-CoA Synthetase FattyAcid->Enzyme ATP ATP ATP->Enzyme PPi PPi AMP AMP CoA CoA-SH CoA->Enzyme Step 2 AcylCoA R-CO-SCoA (Radiolabeled 3,11-Dihydroxy- tetradecanoyl-CoA) Enzyme->PPi Step 1 Enzyme->AMP Step 2 Enzyme->AcylCoA

Caption: Signaling pathway of fatty acid activation by acyl-CoA synthetase.

References

Troubleshooting & Optimization

troubleshooting 3,11-Dihydroxytetradecanoyl-CoA degradation during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA, focusing on challenges related to its degradation during extraction and analysis. The information provided is based on established principles for the handling of long-chain hydroxylated acyl-Coenzyme A molecules.

Disclaimer: Specific biochemical data on the degradation of this compound is limited. The guidance provided is extrapolated from data on structurally similar long-chain and hydroxylated acyl-CoAs.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during extraction?

Degradation of this compound during extraction is primarily due to two factors:

  • Enzymatic Degradation: Thioesterase enzymes present in the biological sample can rapidly hydrolyze the thioester bond of the acyl-CoA, releasing free fatty acids and Coenzyme A.[1][2]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. The presence of two hydroxyl groups may also increase its susceptibility to oxidation.

Q2: What is the optimal pH and temperature for handling this compound samples?

To minimize degradation, samples should be maintained under the following conditions throughout the extraction process:

  • pH: A slightly acidic pH of 4.5-6.0 is recommended to reduce chemical hydrolysis of the thioester bond.

  • Temperature: All steps should be performed on ice or at 4°C to minimize enzymatic activity and chemical degradation. Flash-freezing of initial samples in liquid nitrogen is a common practice to halt metabolic processes.

Q3: I am observing low recovery of my target molecule after extraction. What are the potential causes and solutions?

Low recovery is a common issue when working with acyl-CoAs. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Incomplete cell lysis/tissue homogenization Ensure thorough disruption of cells or tissue to release the analyte. Use of mechanical disruption (e.g., bead beating, sonication) in combination with appropriate lysis buffers is recommended.
Inefficient extraction solvent A mixture of organic solvents is often used for efficient extraction. A common combination is a two-phase extraction with an acidic aqueous buffer and an organic solvent mixture like isopropanol/acetonitrile (B52724).
Analyte loss during phase separation Ensure complete separation of aqueous and organic phases. Centrifugation at low temperatures is critical. Collect the correct phase where your analyte is expected to partition.
Degradation during solvent evaporation Evaporate solvents under a gentle stream of nitrogen at room temperature. Avoid excessive heat, which can accelerate degradation.
Suboptimal Solid-Phase Extraction (SPE) protocol If using SPE for sample cleanup, ensure the sorbent type, wash, and elution solvents are optimized for a dihydroxylated long-chain acyl-CoA. Incomplete elution is a common source of low recovery.

Troubleshooting Guide

This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during the extraction and analysis of this compound.

Issue 1: High Variability in Quantitative Results

High variability between replicate samples is often due to inconsistent sample handling and processing.

Troubleshooting Workflow:

cluster_0 Troubleshooting High Variability start High Variability Observed q1 Is an internal standard being used? start->q1 sol1 Incorporate a suitable internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA) at the very beginning of the extraction process. q1->sol1 No q2 Are samples processed immediately after collection? q1->q2 Yes sol1->q2 sol2 Flash-freeze samples in liquid nitrogen immediately after collection and store at -80°C. Process samples on ice at all times. q2->sol2 No q3 Is there consistency in sample volume/weight and reagent addition? q2->q3 Yes sol2->q3 sol3 Use calibrated pipettes and balances. Ensure consistent and thorough mixing at each step. q3->sol3 No end Consistent Results q3->end Yes sol3->end

Caption: A flowchart for troubleshooting high variability in quantitative results.

Issue 2: Evidence of Analyte Degradation (e.g., appearance of free fatty acid, loss of signal over time)

Analyte degradation can occur at multiple stages of the experimental workflow.

Potential Degradation Pathways:

cluster_1 Potential Degradation Pathways A This compound B Enzymatic Hydrolysis (Thioesterases) A->B C Chemical Hydrolysis (Suboptimal pH, High Temp) A->C D Oxidation (Reactive Oxygen Species) A->D E 3,11-Dihydroxytetradecanoic Acid + CoASH B->E C->E F Oxidized derivatives D->F

Caption: Potential degradation pathways for this compound.

Preventative Measures:

StagePreventative Measure
Sample Collection Immediately quench enzymatic activity by flash-freezing in liquid nitrogen or adding ice-cold organic solvent.
Homogenization/Lysis Perform on ice using pre-chilled buffers and equipment. Use an acidic buffer (pH 4.5-6.0) to inhibit thioesterases and prevent chemical hydrolysis.
Extraction Minimize the time between sample processing steps. Keep samples on ice whenever possible.
Solvent Evaporation Use a gentle stream of nitrogen at room temperature. Avoid heating.
Storage of Extracts Store extracts at -80°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

Experimental Protocols

Protocol 1: Solvent Precipitation Extraction for this compound

This protocol is a general method for the extraction of long-chain acyl-CoAs from biological tissues.

Materials:

  • Frozen tissue sample

  • Liquid nitrogen

  • Pre-chilled mortar and pestle

  • Internal standard (e.g., C17:0-CoA)

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) or 7% (v/v) perchloric acid (PCA)

  • Ice-cold diethyl ether

  • Phosphate (B84403) buffer (pH 5.5)

  • Centrifuge capable of 4°C operation

Procedure:

  • Sample Pulverization: Weigh approximately 50-100 mg of frozen tissue and immediately pulverize to a fine powder in a pre-chilled mortar and pestle under liquid nitrogen.

  • Homogenization and Deproteinization: Transfer the powdered tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold 10% TCA (or 7% PCA) and the internal standard. Homogenize thoroughly on ice.

  • Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs.

  • Acid Removal: Add 3 volumes of ice-cold diethyl ether to the supernatant, vortex vigorously for 30 seconds, and centrifuge at 2,000 x g for 5 minutes at 4°C. Discard the upper ether layer. Repeat this wash step 3-4 times to remove the acid.

  • Final Preparation: After the final ether wash, any residual ether can be removed by a gentle stream of nitrogen. The resulting aqueous extract is ready for analysis or further purification.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE can be used after the initial extraction to remove interfering substances and concentrate the analyte.

Materials:

  • Aqueous extract from Protocol 1

  • C18 SPE cartridge

  • Methanol (B129727)

  • Acetonitrile

  • Aqueous phosphate buffer (pH 5.5)

  • Elution solvent (e.g., methanol or acetonitrile with a small percentage of acetic acid)

Procedure:

  • Cartridge Conditioning: Condition the C18 SPE cartridge by passing 3-5 mL of methanol, followed by 3-5 mL of deionized water, and finally 3-5 mL of the aqueous phosphate buffer.

  • Sample Loading: Load the aqueous extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of the aqueous phosphate buffer to remove polar impurities. A subsequent wash with a low percentage of organic solvent (e.g., 10% methanol in water) can be performed to remove less polar impurities.

  • Elution: Elute the this compound from the cartridge using 1-2 mL of the elution solvent.

  • Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., the initial mobile phase for LC-MS).

Data Presentation

Table 1: Comparison of Extraction Methods for Long-Chain Acyl-CoAs
Extraction MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Solvent Precipitation Proteins are precipitated with acid (TCA or PCA), and the soluble acyl-CoAs are recovered in the supernatant.Simple, rapid, and effective for a broad range of acyl-CoAs.The acidic conditions can potentially cause some hydrolysis. The extract may contain interfering substances.60-85%
Solid-Phase Extraction (SPE) The analyte is retained on a solid support while impurities are washed away. The purified analyte is then eluted.Provides a cleaner sample, reducing matrix effects in subsequent analysis. Allows for sample concentration.Can be more time-consuming and requires method optimization. Potential for analyte loss during loading, washing, or elution.70-95% (highly dependent on optimization)
Liquid-Liquid Extraction The analyte is partitioned between two immiscible liquid phases.Can be effective for separating compounds with different polarities.Can be labor-intensive and may require large volumes of solvents.Variable

Visualization of Experimental Workflow

cluster_2 General Experimental Workflow A Sample Collection (Flash-freeze) B Homogenization (Acidic Buffer, on ice) A->B C Deproteinization (e.g., TCA precipitation) B->C D Centrifugation (4°C) C->D E Supernatant Collection D->E F Optional: SPE Cleanup E->F G Solvent Evaporation (Nitrogen stream) E->G No F->G Yes H Reconstitution G->H I LC-MS/MS Analysis H->I

Caption: A generalized workflow for the extraction and analysis of this compound.

References

Technical Support Center: Optimizing Mass Spectrometry Signals for 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your mass spectrometry signals and overcome common challenges during your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter when analyzing this compound by LC-MS/MS.

Q1: I am observing a very low or no signal for my this compound standard. What are the initial checks I should perform?

When experiencing a significant loss of signal, a systematic approach is crucial to identify the root cause. Start with the following checks:

  • Mass Spectrometer Performance: Infuse a known, stable compound to confirm that the mass spectrometer is functioning correctly and that you have a stable electrospray.

  • Analyte Stability: Prepare fresh standards of this compound. Acyl-CoAs can be susceptible to hydrolysis, especially in non-acidic aqueous solutions.[1]

  • Mobile Phase Preparation: Prepare fresh mobile phases to rule out degradation or contamination.

  • Instrument Parameters: Verify that all instrument parameters, such as voltages and gas flows, are set to appropriate starting values and that the electrospray is stable.

Q2: What are the common causes of low signal intensity for long-chain acyl-CoA compounds like this compound?

Several factors can contribute to low signal intensity for acyl-CoA compounds:

  • Sample Degradation: Acyl-CoAs are prone to hydrolysis. Minimize the time samples are in aqueous solutions and at room temperature.[1]

  • Inefficient Ionization: The ionization efficiency of acyl-CoAs can be influenced by the mobile phase composition. Both positive and negative electrospray ionization (ESI) have been successfully used for long-chain acyl-CoAs.[2][3]

  • Ion Suppression: Matrix effects from complex biological samples can significantly reduce the signal of the target analyte.[1]

  • Suboptimal MS/MS Parameters: Incorrect selection of precursor and product ions, as well as non-optimized collision energy, can lead to poor sensitivity.[1]

  • Chromatographic Issues: Poor peak shape, often due to column overload or contamination, can result in a decreased signal-to-noise ratio.[1]

  • In-source Fragmentation: Molecules with multiple hydroxyl groups can be prone to in-source fragmentation, where the molecule fragments in the ionization source before entering the mass analyzer. This can reduce the abundance of the intended precursor ion.

Q3: How can I optimize the ionization of this compound?

Optimization of the electrospray ionization (ESI) source is critical. Consider the following:

  • Ionization Mode: Both positive and negative ESI modes have been used for long-chain acyl-CoAs.[2][3] In positive mode, you will typically observe the protonated molecule [M+H]+. In negative mode, you may observe the deprotonated molecule [M-H]-. It is recommended to test both modes to determine which provides a better signal for this compound.

  • Source Parameters: Systematically adjust the desolvation temperature and gas flows (nebulizer and drying gas) to ensure stable and efficient ionization.

  • Spray Voltage: Optimize the spray voltage to achieve a stable signal. Excessively high voltages can lead to corona discharge and signal instability.[4]

Q4: What are the expected fragmentation patterns for this compound, and how do I select MRM transitions?

For acyl-CoAs in positive ion mode, a common and characteristic fragmentation is the neutral loss of the 3'-phospho-ADP moiety (507.0 Da).[3][5]

  • Precursor Ion: The molecular formula for this compound is C35H62N7O19P3S, with a molecular weight of 1009.89 g/mol . The protonated precursor ion ([M+H]+) would have an m/z of approximately 1010.9.

  • Product Ion: A primary product ion would result from the neutral loss of 507.0 Da, leading to a fragment with an m/z of approximately 503.9.

Proposed MRM Transition to Optimize:

Precursor Ion (m/z)Product Ion (m/z)Description
~1010.9~503.9Neutral loss of 3'-phospho-ADP

Collision Energy (CE): The collision energy will need to be optimized empirically. Start with a calculated CE based on the precursor m/z and charge state and then perform a CE ramp experiment to find the value that yields the highest product ion intensity.

Frequently Asked Questions (FAQs)

Q1: What type of HPLC column is recommended for the separation of this compound?

Reversed-phase columns, such as C18 or C8, are commonly used for the separation of long-chain acyl-CoAs.[3][5] The hydrophobicity of the C14 acyl chain in this compound makes it well-suited for this type of chromatography.

Q2: What mobile phases are typically used for the analysis of long-chain acyl-CoAs?

A common mobile phase composition for positive ion mode analysis is a gradient of acetonitrile (B52724) in water with a small amount of an acid, such as formic acid or acetic acid, to improve peak shape and ionization efficiency. For negative ion mode, a buffer such as triethylamine (B128534) acetate (B1210297) may be used.[2]

Q3: How should I prepare my biological samples for the analysis of this compound?

Sample preparation is critical to remove interfering substances and concentrate the analyte. A general workflow includes:

  • Homogenization: Homogenize the tissue or cells in a suitable buffer, often acidic to improve stability.

  • Protein Precipitation: Precipitate proteins using a solvent like acetonitrile or methanol (B129727).

  • Solid-Phase Extraction (SPE): Use a reversed-phase or mixed-mode SPE cartridge to clean up the sample and concentrate the this compound.

Q4: How can I improve the stability of this compound during sample preparation and analysis?

To minimize degradation:

  • Keep samples on ice or at 4°C throughout the preparation process.

  • Use acidic conditions (e.g., pH 4-5) for aqueous solutions.

  • Minimize the time samples are in aqueous solutions.

  • Store extracts at -80°C until analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Biological Tissue

This protocol provides a general guideline for the extraction of this compound from tissue samples. Optimization may be required for specific tissue types.

  • Homogenization: Homogenize approximately 100-200 mg of frozen, powdered tissue in 2 mL of ice-cold extraction buffer (e.g., 2:1:0.8 methanol:chloroform:water). Spike with an appropriate internal standard if available.

  • Phase Separation: Vortex the homogenate vigorously and centrifuge at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to separate the phases.

  • Extraction: Carefully collect the upper aqueous/methanol phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the extract onto the conditioned cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol in water) to remove polar impurities.

    • Elute the this compound with a higher percentage of organic solvent (e.g., 80% acetonitrile in water).

  • Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol provides starting parameters for the LC-MS/MS analysis of this compound. These parameters should be optimized for your specific instrument and application.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Value
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration.

Mass Spectrometry (MS) Parameters (Positive ESI):

ParameterRecommended Starting Value
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Cone Voltage Optimize (start around 30 V)
Collision Energy Optimize (start with a calculated value and perform a ramp)

Data Summary Tables

Table 1: Recommended Starting LC-MS/MS Parameters

ParameterValue/RangeNotes
LC Column C18, 1.7-2.7 µm particle sizeGood retention for long-chain acyl-CoAs.
Mobile Phase Acetonitrile/Water with 0.1% Formic AcidProvides good peak shape and ionization efficiency in positive mode.
Ionization Mode Positive ESITypically yields the characteristic neutral loss of 507 Da.
Precursor Ion (m/z) ~1010.9[M+H]+ for this compound.
Product Ion (m/z) ~503.9Resulting from the neutral loss of 3'-phospho-ADP.
Collision Energy 20-50 eVRequires empirical optimization for the specific instrument and analyte.
Cone/Declustering Potential 20-60 VNeeds to be optimized to minimize in-source fragmentation.

Visualizations

Troubleshooting_Workflow Start Low or No Signal for This compound Check_MS Check MS Performance with Known Standard Start->Check_MS MS_OK MS Performance OK? Check_MS->MS_OK Troubleshoot_MS Troubleshoot Mass Spectrometer MS_OK->Troubleshoot_MS No Check_Analyte Prepare Fresh Standard and Mobile Phases MS_OK->Check_Analyte Yes Troubleshoot_MS->Check_MS Analyte_OK Signal Restored? Check_Analyte->Analyte_OK Degradation_Issue Potential Analyte/ Reagent Degradation Analyte_OK->Degradation_Issue Yes Optimize_Params Optimize MS and LC Parameters Analyte_OK->Optimize_Params No Resolved Signal Optimized Degradation_Issue->Resolved Check_Ionization Check Ionization Source Optimize_Params->Check_Ionization Check_Chromatography Evaluate Chromatography Check_Ionization->Check_Chromatography Check_Sample_Prep Review Sample Preparation Check_Chromatography->Check_Sample_Prep Check_Sample_Prep->Resolved

Caption: A logical workflow for troubleshooting low LC-MS signal.

Experimental_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization in Extraction Buffer Sample->Homogenization Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Homogenization->Protein_Precipitation SPE Solid-Phase Extraction (C18) Protein_Precipitation->SPE Dry_Reconstitute Dry Down and Reconstitute SPE->Dry_Reconstitute LC_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

Caption: A typical experimental workflow for the analysis of this compound.

Fragmentation_Pathway Precursor Precursor Ion [M+H]+ m/z ~1010.9 Neutral_Loss Neutral Loss of 3'-phospho-ADP (507.0 Da) Precursor->Neutral_Loss Product Product Ion [M+H-507]+ m/z ~503.9 Neutral_Loss->Product

Caption: Proposed fragmentation pathway for this compound in positive ESI mode.

References

Technical Support Center: HPLC Analysis of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the HPLC analysis of this compound.

Problem: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions

CauseSolution
Analyte Interaction with Column Hardware The phosphate (B84403) and carboxyl groups in this compound can interact with metal surfaces of the column, leading to peak tailing.[1] Use a column with low-adsorption surfaces or consider adding a chelating agent like EDTA to the mobile phase.[1]
Column Overload The sample concentration is too high, leading to broad or tailing peaks.[2] Dilute the sample and reinject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH. For reversed-phase chromatography of acyl-CoAs, a slightly acidic mobile phase (pH 4.9-5.3) is often used.[3][4]
Contaminated Guard or Analytical Column Contaminants can interfere with the separation.[5] Replace the guard column and flush the analytical column with a strong solvent.[6]
Sample Solvent Incompatibility If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase.[2]
Problem: Inconsistent Retention Times

Possible Causes & Solutions

CauseSolution
Inadequate Column Equilibration Insufficient time for the column to stabilize with the initial mobile phase conditions between runs.[7] Increase the equilibration time to at least 5-10 column volumes.[6]
Fluctuations in Pump Flow Rate Inconsistent flow from the pump will lead to variable retention times. Check the pump for leaks, air bubbles, and worn seals.[8][9] Degas the mobile phase.[5][8]
Changes in Mobile Phase Composition Inaccurate mixing of mobile phase components or degradation of additives.[5] Prepare fresh mobile phase and ensure proper mixing.
Temperature Fluctuations Variations in column temperature will affect retention times. Use a column oven to maintain a consistent temperature.[8]
Problem: Low Signal Intensity or No Peaks

Possible Causes & Solutions

CauseSolution
Analyte Degradation This compound can be unstable. Ensure proper sample handling and storage. Use fresh samples and consider derivatization to improve stability.[10]
Low Sample Concentration The amount of analyte is below the detector's limit of detection. Concentrate the sample using techniques like solid-phase extraction (SPE) or evaporation.[11]
Incorrect Detector Wavelength The UV detector is not set to the optimal wavelength for detecting Coenzyme A derivatives (typically around 260 nm).[3]
Injector Problems The sample may not be injected properly due to a blocked needle, worn injector seal, or an incompletely filled sample loop. Inspect and maintain the injector.
Leaks in the System Leaks will cause a loss of sample and pressure, leading to poor or no signal.[8][9] Carefully inspect all fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What is the best type of HPLC column to use for this compound analysis?

A1: A reversed-phase C18 column is the most common choice for separating long-chain acyl-CoAs.[3][4] Consider using a column with low-adsorption hardware to minimize interactions with the analyte.[1]

Q2: How should I prepare my biological samples for analysis?

A2: Sample preparation is critical for accurate analysis. A common procedure involves:

  • Homogenization: Homogenize the tissue sample in a buffered solution, often at a slightly acidic pH (e.g., KH2PO4 buffer, pH 4.9).[3]

  • Extraction: Extract the acyl-CoAs using a solvent mixture such as isopropanol (B130326) and acetonitrile (B52724).[3][12]

  • Purification: Use solid-phase extraction (SPE) to remove interfering substances and concentrate your analyte.[3][13]

Q3: What mobile phase composition is recommended?

A3: A gradient elution with a binary solvent system is typically used. For example:

  • Solvent A: An aqueous buffer, such as 75 mM KH2PO4 at pH 4.9.[3]

  • Solvent B: Acetonitrile.[3][4] The gradient will start with a lower concentration of acetonitrile and gradually increase to elute the more hydrophobic long-chain acyl-CoAs.

Q4: Should I use an ion-pairing reagent?

A4: Ion-pairing reagents can be beneficial for improving the retention and peak shape of ionic compounds like this compound on a reversed-phase column.[14][15] Agents like alkyl sulfonates can be added to the mobile phase.[16][17] However, be aware that they can be difficult to remove from the column and may not be compatible with mass spectrometry detection.[8]

Q5: How can I improve the sensitivity of my analysis?

A5: To enhance sensitivity, you can:

  • Concentrate your sample: Utilize solid-phase extraction (SPE) or evaporation to increase the analyte concentration.[11]

  • Optimize detector settings: Ensure the detector is set to the absorbance maximum of the Coenzyme A moiety (~260 nm).[3]

  • Derivatization: Chemical derivatization can improve detection, for example, by phosphate methylation for LC-MS/MS analysis.[10]

Experimental Protocols

Protocol: Extraction and HPLC Analysis of this compound from Tissue Samples

This protocol is a synthesized methodology based on established procedures for long-chain acyl-CoA analysis.[3][12]

1. Sample Preparation:

  • Weigh approximately 100 mg of frozen tissue powder.
  • Homogenize the tissue in 2 mL of cold 100 mM KH2PO4 buffer (pH 4.9).
  • Add 2 mL of 2-propanol and homogenize again.
  • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.
  • Vortex the mixture for 5 minutes.
  • Centrifuge at 1,900 x g for 5 minutes.
  • Collect the upper phase containing the acyl-CoAs.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., oligonucleotide purification column) with an appropriate solvent.
  • Load the extracted sample onto the cartridge.
  • Wash the cartridge to remove interfering compounds.
  • Elute the acyl-CoAs with 2-propanol.
  • Concentrate the eluent under a stream of nitrogen.

3. HPLC Analysis:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase A: 75 mM KH2PO4, pH 4.9.
  • Mobile Phase B: Acetonitrile.
  • Flow Rate: 1.0 mL/min.
  • Detection: UV at 260 nm.
  • Injection Volume: 20 µL.
  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
359010

Visualizations

Logical Troubleshooting Workflow

start Problem Encountered in HPLC Analysis peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Times? start->retention_time no_signal Low or No Signal? start->no_signal check_overload Check for Column Overload (Dilute Sample) peak_shape->check_overload Yes check_equilibration Increase Column Equilibration Time retention_time->check_equilibration Yes check_sample_prep Verify Sample Preparation and Stability no_signal->check_sample_prep Yes check_ph Verify Mobile Phase pH check_overload->check_ph check_column Inspect Column and Guard Column check_ph->check_column end Problem Resolved check_column->end check_flow Inspect Pump and Flow Path for Leaks/Bubbles check_equilibration->check_flow check_mobile_phase Prepare Fresh Mobile Phase check_flow->check_mobile_phase check_mobile_phase->end check_detector Check Detector Settings (Wavelength) check_sample_prep->check_detector check_injector Inspect Injector for Faults check_detector->check_injector check_injector->end

Caption: A workflow diagram for troubleshooting common HPLC issues.

Hypothetical Metabolic Pathway

precursor Tetradecanoyl-CoA intermediate1 3-Hydroxytetradecanoyl-CoA precursor->intermediate1 Hydratase target This compound intermediate1->target Hydroxylase product Downstream Metabolites target->product Dehydrogenase

Caption: A hypothetical metabolic pathway involving this compound.

References

Technical Support Center: Chromatographic Resolution of Dihydroxytetradecanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for resolving 3,11-Dihydroxytetradecanoyl-CoA isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges related to achieving adequate chromatographic separation of these critical lipid isomers.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatographic separation of this compound and other structurally similar isomers.

Problem: My chromatogram shows a single, broad, or shouldered peak where I expect to see distinct isomer peaks.

This issue, known as co-elution, is a common challenge when analyzing structurally similar molecules. A shouldered or asymmetrical peak is a primary indicator that multiple components are not being fully separated.[1][2]

Solution Workflow:

To systematically address co-elution, follow the logical workflow outlined below. The process begins with verifying the health of your LC system and column before moving to method optimization.

G cluster_0 Troubleshooting Workflow start Poor Peak Resolution (Co-elution) system_check 1. System & Column Health Check (Pressure, Leaks, Efficiency) start->system_check method_optimization 2. Method Parameter Optimization system_check->method_optimization System OK param_k Adjust Retention (k) Weaken Mobile Phase method_optimization->param_k param_alpha Adjust Selectivity (α) Change Mobile/Stationary Phase method_optimization->param_alpha param_n Adjust Efficiency (N) Use Smaller Particles / Longer Column method_optimization->param_n advanced_tech 3. Advanced Techniques method_optimization->advanced_tech Still Co-eluting end_resolved Resolution Achieved param_k->end_resolved param_alpha->end_resolved param_n->end_resolved ims Ion Mobility Spectrometry (IMS) advanced_tech->ims sfc Supercritical Fluid Chromatography (SFC) advanced_tech->sfc ims->end_resolved end_unresolved Consult Specialist ims->end_unresolved sfc->end_resolved sfc->end_unresolved

A workflow for troubleshooting co-elution issues.

Parameter Optimization Summary:

The resolution of two chromatographic peaks is governed by three primary factors: efficiency (N), selectivity (α), and the retention factor (k).[3] To improve separation, these parameters must be systematically optimized. The following table summarizes how to manipulate key experimental variables to affect these factors.

ParameterRecommended AdjustmentPrimary Effect OnExpected Outcome on Chromatogram
Mobile Phase Strength Decrease % of strong solvent (e.g., Acetonitrile (B52724), Isopropanol)Increases Retention (k)Peaks move to later retention times, potentially increasing spacing.
Gradient Slope Make shallower (slower increase in strong solvent)Increases Selectivity (α)Increases the time analytes spend interacting with the stationary phase, improving separation of closely eluting peaks.
Column Temperature Increase or Decrease in 5-10°C incrementsAffects Selectivity (α) and Efficiency (N)Can alter elution order and sharpen peaks. The effect is system-dependent and must be tested empirically.[3]
Flow Rate DecreaseIncreases Efficiency (N)Reduces peak broadening by allowing more time for equilibrium between mobile and stationary phases.[4]
Stationary Phase Change column chemistry (e.g., C18 to Phenyl-Hexyl or CSH)Primarily affects Selectivity (α)Different chemical interactions can drastically change the elution profile and resolve isomers.[5]
Mobile Phase pH Adjust by ± 0.5-1.0 units (if analytes are ionizable)Affects Selectivity (α)Changes the ionization state of analytes, altering their interaction with the stationary phase.[3][6]
Column Particle Size Decrease (e.g., 3 µm to 1.7 µm)Increases Efficiency (N)Produces sharper, narrower peaks that are easier to resolve.[3][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the resolution of isomers in liquid chromatography?

A1: The resolution (Rs) between two peaks is determined by a combination of three factors:

  • Efficiency (N): This relates to the narrowness of the peaks. Higher efficiency (more theoretical plates) results in sharper peaks, which are easier to resolve. It is improved by using longer columns or columns packed with smaller particles.[3]

  • Selectivity (α): Also called the separation factor, this is the most critical parameter for isomer separation. It represents the ability of the chromatographic system to chemically distinguish between two analytes. Selectivity is influenced by the choice of stationary phase, mobile phase composition, and temperature.[3]

  • Retention Factor (k): This describes how long an analyte is retained on the column. Optimizing retention (ideally k between 1 and 5) ensures that analytes have sufficient time to interact with the stationary phase for a separation to occur.[2]

G Rs Resolution (Rs) N Efficiency (N) (Peak Sharpness) N->Rs alpha Selectivity (α) (Peak Spacing) alpha->Rs k Retention Factor (k) (Retention Time) k->Rs

The relationship between resolution and key chromatographic parameters.

Q2: How can I confirm that a single peak contains co-eluting isomers?

A2: If you suspect co-elution, especially when a peak appears symmetrical, use your detector to confirm peak purity.[2]

  • Diode Array Detector (DAD/PDA): Collect UV-Vis spectra across the entire peak. If the spectra are not identical from the upslope to the downslope, it indicates the presence of more than one compound.[2]

  • Mass Spectrometry (MS): Examine the mass spectra across the peak's elution profile. If the relative ion abundances change or different precursor ions appear at slightly different points within the peak, co-elution is likely.[2]

Q3: Can mass spectrometry alone be used to differentiate the this compound isomers if they cannot be separated chromatographically?

A3: In some cases, yes. Tandem mass spectrometry (MS/MS) can sometimes distinguish isomers if they generate unique fragment ions upon collision-induced dissociation (CID).[8] However, structurally similar isomers often produce nearly identical fragmentation patterns. A more powerful technique is Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS), which provides an additional dimension of separation. IMS separates ions based on their size, shape, and charge in the gas phase after ionization, which can often resolve co-eluting isomers.[8][9]

Q4: What alternative chromatographic techniques are effective for lipid isomer separation?

A4: Beyond standard reversed-phase LC, other techniques can provide unique selectivity for isomers:

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which provides different selectivity compared to liquid-phase chromatography. It is particularly effective for separating nonpolar compounds like lipids and can often resolve isomers that co-elute in RPLC.[8]

  • Silver Ion Chromatography: This technique, often used with HPLC (Ag+-HPLC), separates compounds based on the number and geometry of double bonds through complexation with silver ions. While this compound is saturated, this method is highly relevant for other unsaturated fatty acyl-CoA isomers.[10]

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to optimizing the mobile phase to improve the selectivity (α) between isomers.

Objective: To achieve baseline resolution (Rs ≥ 1.5) by modifying mobile phase composition and gradient.

Methodology:

  • Establish a Baseline: Perform an initial run using a standard reversed-phase gradient (e.g., on a C18 column). A typical mobile phase system for fatty acyl-CoAs would be:

    • Mobile Phase A: Water with an additive (e.g., 10 mM Ammonium Formate or 0.1% Formic Acid).[11]

    • Mobile Phase B: A mixture of organic solvents like Acetonitrile/Isopropanol (e.g., 50:50 v/v) with the same additive.[11]

  • Weaken the Mobile Phase: If isomers elute too early (k < 1), decrease the initial percentage of Mobile Phase B. This increases retention and allows more time for separation.[1]

  • Shallow the Gradient: If isomers are retained but not separated, decrease the steepness of the gradient. For example, if your original gradient went from 40% B to 95% B in 10 minutes, try extending that ramp to 20 minutes. A shallower gradient can significantly improve the resolution of closely eluting peaks.[1]

  • Change Organic Solvent: If modifying the gradient is insufficient, change the composition of Mobile Phase B. The selectivity (α) can be dramatically altered by switching from an acetonitrile-based organic phase to a methanol-based one, or by changing the ratio of acetonitrile to isopropanol.[12]

Protocol 2: Column Temperature Optimization Study

Objective: To evaluate the effect of column temperature on the resolution of isomers.

Methodology:

  • Initial Run: Perform a separation at a standard ambient or slightly elevated temperature (e.g., 30°C) using the best mobile phase conditions identified previously.

  • Incremental Temperature Changes: Increase the column temperature in increments of 5-10°C (e.g., 35°C, 40°C, 45°C, 50°C).[3] Allow the system to fully equilibrate at each new temperature before injecting the sample.

  • Low-Temperature Exploration (Optional): If higher temperatures worsen resolution, explore temperatures below ambient (e.g., 25°C, 20°C), if your instrument allows.

  • Data Analysis: Record the retention times and calculate the resolution for the isomer pair at each temperature. Plot resolution vs. temperature to identify the optimal setting. Be aware that temperature can sometimes alter the elution order of peaks.[7]

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: To clean up a biological sample (e.g., plasma, cell lysate) to reduce matrix effects and potential interferences, thereby improving peak shape and resolution.

Methodology:

  • Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol (B129727) through it, followed by water. This activates the stationary phase.

  • Sample Loading: Acidify the biological sample (e.g., with formic acid) and load it slowly onto the conditioned cartridge. The analytes of interest will bind to the stationary phase.

  • Wash Step: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove highly polar, interfering compounds like salts.

  • Elution: Elute the this compound isomers from the cartridge using a strong organic solvent (e.g., methanol or ethyl acetate).[1]

  • Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in the initial mobile phase of your LC method. This ensures compatibility with your chromatographic system and prevents peak distortion.[1]

References

Technical Support Center: Quantification of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the minimization of matrix effects in the quantification of 3,11-Dihydroxytetradecanoyl-CoA and other long-chain acyl-CoAs using liquid chromatography-mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a significant challenge in the quantification of this compound?

Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This interference can lead to a decrease in signal (ion suppression) or an increase in signal (ion enhancement), both of which compromise the accuracy, sensitivity, and reproducibility of quantitative analyses.[2][3]

For long-chain acyl-CoAs like this compound, the primary cause of matrix effects in biological samples (e.g., plasma, serum, tissue homogenates) is the presence of phospholipids (B1166683).[4][5] Phospholipids are abundant in these matrices and, due to their amphipathic nature, can be co-extracted with the analyte of interest.[5] When they co-elute during LC-MS/MS analysis, they can interfere with the ionization of the target analyte in the mass spectrometer's ion source, often leading to significant ion suppression.[5][6] This can result in underestimation of the true concentration and poor reproducibility.[4]

Q2: How can I quantitatively determine if my analysis is being impacted by matrix effects?

The most common quantitative method is the post-extraction spike experiment . This technique compares the signal response of an analyte in a clean solution to its response when spiked into a processed, blank matrix sample.[1] The ratio of these responses reveals the extent of ion suppression or enhancement. A ratio of 1.0 (or 100%) indicates no matrix effect, a ratio <1.0 indicates ion suppression, and a ratio >1.0 indicates ion enhancement.

See the "Experimental Protocols" section for a detailed procedure on how to perform this experiment.

Q3: What are the most effective sample preparation techniques to reduce matrix effects from phospholipids?

Improving the sample preparation is the most effective strategy for minimizing matrix effects.[7][8] The goal is to selectively remove interfering substances, particularly phospholipids, while efficiently recovering the target analyte. The table below compares common techniques.

Sample Preparation TechniquePhospholipid Removal EfficiencyAnalyte RecoveryThroughput & EffortKey Considerations
Protein Precipitation (PPT) Low to ModerateGoodHigh throughput, low effortOften insufficient for removing phospholipids, leading to significant matrix effects.[9][10]
Liquid-Liquid Extraction (LLE) Moderate to HighVariableMedium throughput, moderate effortCan be effective, but recovery of polar analytes may be low.[7][10] Requires optimization of solvents and pH.
Solid-Phase Extraction (SPE) HighGood to HighMedium throughput, requires method developmentHighly effective at removing both salts and phospholipids.[4][10] Mixed-mode SPE offers superior cleanup.[10]
Phospholipid Removal Plates Very High (>95%)HighHigh throughput, low effortCombines the simplicity of PPT with highly selective phospholipid removal.[4][6][9][11]

Based on this comparison, Solid-Phase Extraction (SPE) and specialized Phospholipid Removal Plates are highly recommended for robustly minimizing matrix effects in acyl-CoA analysis.

Q4: Is using a Stable Isotope-Labeled Internal Standard (SIL-IS) sufficient to correct for matrix effects?

Using a stable isotope-labeled internal standard is the most recognized and effective method to compensate for matrix effects, but it does not eliminate them.[2][8] A SIL-IS is an ideal internal standard because it has the same chemical properties as the analyte and will co-elute from the chromatography column.[8] Therefore, it experiences the same degree of ion suppression or enhancement. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be accurately corrected.

However, even with a SIL-IS, severe ion suppression can reduce the signal of both the analyte and the internal standard to a level that is too low for reliable detection, compromising the sensitivity of the assay.[7] Therefore, the best practice is a dual approach:

  • Minimize matrix effects using an effective sample preparation technique (like SPE).

  • Compensate for any remaining, unavoidable matrix effects using a SIL-IS.

Troubleshooting and Experimental Workflows

The following diagram outlines a logical workflow for identifying and addressing matrix effect issues in your quantification experiments.

G cluster_0 Troubleshooting Workflow for Matrix Effects start Poor Reproducibility or Inaccurate Quantification check_me Suspect Matrix Effects? start->check_me perform_pes Perform Post-Extraction Spike Experiment check_me->perform_pes Yes end_bad Investigate Other Issues (e.g., instrument, chromatography) check_me->end_bad No me_present Matrix Effect > ±15%? perform_pes->me_present optimize_sp Optimize Sample Prep (e.g., use SPE or PLR plates) me_present->optimize_sp Yes end_good Method is Robust me_present->end_good No use_sil Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sp->use_sil revalidate Re-validate Method use_sil->revalidate revalidate->end_good

Caption: A workflow for diagnosing and mitigating matrix effects.

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects via Post-Extraction Spike

This protocol allows you to calculate the precise impact of your matrix on analyte ionization.

Objective: To quantify ion suppression or enhancement.

Procedure:

  • Prepare Three Sets of Samples:

    • Set A (Neat Standard): Spike the analyte (this compound) and its SIL-IS into the final reconstitution solvent (e.g., the initial mobile phase).

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., plasma from a control animal) through the entire extraction procedure. Spike the analyte and SIL-IS into the final, clean extract just before LC-MS/MS analysis.

    • Set C (Pre-Extraction Spike): Spike the analyte and SIL-IS into the blank matrix before starting the sample extraction procedure. (This set is used to calculate recovery).

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect (ME):

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 85% indicates significant ion suppression.

    • A value > 115% indicates significant ion enhancement.

  • Calculate Recovery (RE):

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

The following diagram illustrates the preparation of these sample sets.

G cluster_A Set A: Neat Standard cluster_B Set B: Post-Extraction Spike cluster_C Set C: Pre-Extraction Spike A1 Clean Solvent A2 Spike Analyte + IS A1->A2 A3 Analyze A2->A3 B1 Blank Matrix B2 Perform Sample Prep B1->B2 B3 Spike Analyte + IS B2->B3 B4 Analyze B3->B4 C1 Blank Matrix C2 Spike Analyte + IS C1->C2 C3 Perform Sample Prep C2->C3 C4 Analyze C3->C4

Caption: Workflow for preparing samples for matrix effect assessment.

Protocol 2: Phospholipid and Protein Removal using Mixed-Mode Solid-Phase Extraction (SPE)

This protocol describes a general method for cleaning biological samples to reduce matrix interferences.

Materials:

  • Mixed-mode cation exchange SPE plate/cartridges.

  • Plasma/serum sample.

  • Internal Standard (SIL-IS for this compound).

  • Conditioning Solvents: Methanol, Water.

  • Wash Solvents: 0.1% Formic acid in water, Methanol.

  • Elution Solvent: 5% Ammonium (B1175870) hydroxide (B78521) in methanol.

  • Sample Pre-treatment Solution: 2% Formic acid in water.

Procedure:

  • Sample Pre-treatment: To 100 µL of plasma, add the SIL-IS. Then add 200 µL of 2% formic acid in water to disrupt protein binding and precipitate proteins. Vortex thoroughly and centrifuge to pellet the precipitate.[1]

  • SPE Plate Conditioning: Condition the wells of the SPE plate by passing 500 µL of methanol, followed by 500 µL of water. Ensure the sorbent does not go dry.[1]

  • Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE plate. Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.[1]

  • Washing Step 1 (Polar Interferences): Wash the sorbent with 500 µL of 0.1% formic acid in water to remove salts and other highly polar interferences.[1]

  • Washing Step 2 (Phospholipids): Wash the sorbent with 500 µL of methanol. This step is critical for removing phospholipids while retaining the analyte of interest.[1]

  • Elution: Elute the this compound and its SIL-IS with 500 µL of 5% ammonium hydroxide in methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

References

Technical Support Center: Mass Spectrometry Analysis of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor fragmentation of 3,11-Dihydroxytetradecanoyl-CoA during tandem mass spectrometry (MS/MS) analysis.

Troubleshooting Guides

Poor fragmentation of modified long-chain acyl-CoAs can be a significant hurdle in achieving confident structural elucidation and sensitive quantification. The following guides provide a systematic approach to addressing this issue.

Issue 1: Weak or Non-Informative Fragmentation of the Acyl Chain

Symptoms:

  • The MS/MS spectrum is dominated by the precursor ion.

  • Observed fragment ions correspond only to the Coenzyme A moiety (e.g., neutral loss of 507 Da or fragment at m/z 428) with little to no fragmentation along the C14 acyl chain.[1][2][3]

  • Fragments indicating the positions of the two hydroxyl groups are absent or have very low intensity.

Possible Causes:

  • Insufficient collision energy to induce fragmentation of the stable fatty acyl chain.

  • Charge localization on the CoA moiety, which directs fragmentation to this part of the molecule, leaving the acyl chain intact.

  • The inherent stability of the C-C bonds in the saturated carbon chain.

Troubleshooting Steps:

  • Optimize Collision Energy (CE):

    • Perform a CE ramping experiment by systematically increasing the collision energy and monitoring the intensity of the precursor and fragment ions.

    • For complex samples, consider using stepped normalized collision energy (SNCE) to apply multiple CE values to the same precursor, increasing the chances of informative fragmentation.

    • Be aware that excessive CE can lead to complete fragmentation and loss of signal.

  • Consider In-Source Fragmentation (ISF):

    • While generally undesirable, controlled in-source fragmentation can sometimes provide structural information.[2][4]

    • This is an advanced technique and should be used with caution as it can complicate spectral interpretation.

  • Implement Chemical Derivatization:

    • Derivatization of the free hydroxyl groups or the carboxyl group (if the CoA ester is hydrolyzed) can significantly improve fragmentation.[5][6]

    • Derivatization introduces a charged or easily ionizable group that can direct fragmentation along the acyl chain, a phenomenon known as charge-remote fragmentation.[7][8][9][10][11]

Issue 2: Low Signal Intensity of Fragment Ions

Symptoms:

  • Fragment ions are present but have very low abundance, making them difficult to distinguish from noise.

  • Poor signal-to-noise ratio for characteristic fragments.

Possible Causes:

  • Suboptimal ionization efficiency.

  • Matrix effects suppressing the ion signal.[12]

  • Low concentration of the analyte.

Troubleshooting Steps:

  • Enhance Ionization with Derivatization:

    • Derivatization with reagents that introduce a permanently charged group, such as N-(4-aminomethylphenyl) pyridinium (B92312) (AMPP), can dramatically increase ionization efficiency in positive ion mode.[9][13][14]

    • Reagents like 2-dimethylaminoethylamine (DMED) also improve ionization and provide characteristic fragmentation patterns.[15]

  • Optimize Sample Preparation:

    • Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.[12]

    • Ensure the final sample is dissolved in a solvent compatible with the LC mobile phase to ensure good peak shape and ionization.

  • Adjust Mass Spectrometer Source Parameters:

    • Optimize source parameters such as spray voltage, capillary temperature, and gas flows to maximize the signal for your analyte.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound show poor fragmentation in the acyl chain?

A: Long-chain saturated acyl-CoAs are often challenging to fragment in MS/MS. The collision energy is primarily directed towards the more labile bonds in the Coenzyme A moiety, leading to its characteristic fragmentation (neutral loss of 507 Da) while the sturdy C-C bonds of the acyl chain remain intact. The presence of hydroxyl groups can further complicate this by providing alternative, but not always informative, fragmentation pathways.

Q2: What is charge-remote fragmentation and how can it help?

A: Charge-remote fragmentation (CRF) is a process where fragmentation occurs at a site on a molecule that is distant from the location of the charge.[7][8][9][10][11] For fatty acids, this can be achieved by derivatizing the molecule to place a fixed charge at one end. During collision-induced dissociation (CID), the energy is distributed along the entire acyl chain, leading to cleavage of the C-C bonds and producing a series of fragment ions that can be used to determine the location of modifications like hydroxyl groups.

Q3: What are the best derivatization reagents for improving fragmentation of hydroxylated fatty acids?

A: Several reagents are effective. N-(4-aminomethylphenyl) pyridinium (AMPP) is excellent for introducing a fixed positive charge, which significantly enhances sensitivity and promotes charge-remote fragmentation.[9][13][14] Another common reagent is 2-dimethylaminoethylamine (DMED), which also improves ionization and yields predictable fragmentation patterns that can help identify the positions of hydroxyl groups.[15]

Q4: Will derivatization affect the chromatography?

A: Yes, derivatization will alter the chemical properties of your analyte, which will in turn affect its retention on the LC column. It is essential to re-optimize your chromatographic method after derivatization to ensure proper separation and peak shape.

Data Presentation

The following tables summarize the expected improvements in MS/MS analysis of hydroxylated fatty acids upon derivatization.

Table 1: Comparison of Detection Sensitivity for Fatty Acids With and Without Derivatization

AnalyteDerivatization ReagentImprovement in Limit of Quantification (LOQ)Reference
Fatty Acid 18:1Girard's Reagent T (GT)~1000-fold
EicosanoidsAMPP10- to 20-fold[9]
Fatty AcidsDMP~400-fold[16]

Table 2: Expected Diagnostic Fragment Ions for Derivatized Hydroxylated Fatty Acids

Derivatization ReagentFragmentation TypeExpected Diagnostic Ions
AMPPCharge-Remote FragmentationSeries of ions corresponding to cleavage along the acyl chain, with gaps or characteristic ions indicating the position of hydroxyl groups.
DMEDCollision-Induced DissociationCharacteristic neutral loss of the dimethylamino group (-45 Da) and fragments indicating the position of the hydroxyl groups.[15]

Experimental Protocols

Protocol: Derivatization of this compound with AMPP

This protocol is adapted from established methods for fatty acid derivatization and may require optimization for your specific sample matrix.[3]

Materials:

  • Dried lipid extract containing this compound

  • N-(4-aminomethylphenyl) pyridinium (AMPP) solution (20 mM in Acetonitrile)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (640 mM in Water)

  • N-Hydroxybenzotriazole (HOBt) solution (20 mM in 99:1 Acetonitrile/DMF)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Methyl tert-butyl ether (MTBE)

  • Methanol (B129727) (MeOH)

  • Water (LC-MS grade)

  • Nitrogen gas for drying

Procedure:

  • Sample Preparation: Ensure your lipid extract containing this compound is dried down completely under a stream of nitrogen.

  • Derivatization Reaction:

    • To the dried sample, add 10 µL of a 4:1 ACN/DMF solution to redissolve the lipid.

    • Add 10 µL of EDC solution.

    • Add 5 µL of HOBt solution.

    • Add 15 µL of AMPP solution.

    • Vortex the mixture gently and incubate at 60°C for 30 minutes.

  • Extraction of Derivatized Product:

    • After incubation, cool the reaction mixture to room temperature.

    • Add 600 µL of water to the reaction vial.

    • Extract the derivatized analyte by adding 600 µL of MTBE. Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the upper MTBE layer.

    • Repeat the extraction with another 600 µL of MTBE and combine the organic layers.

  • Final Sample Preparation:

    • Dry the combined MTBE extracts under a stream of nitrogen.

    • Reconstitute the dried derivatized sample in an appropriate volume of methanol (e.g., 125 µL) for LC-MS/MS analysis.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Poor Fragmentation of this compound start Poor MS/MS Fragmentation check_spectrum Spectrum dominated by precursor ion and CoA fragments? start->check_spectrum optimize_ce Optimize Collision Energy (CE) check_spectrum->optimize_ce Yes check_intensity Low fragment ion intensity? check_spectrum->check_intensity No ce_successful Improved fragmentation? optimize_ce->ce_successful derivatize Implement Chemical Derivatization (e.g., AMPP, DMED) ce_successful->derivatize No end_success Successful Analysis ce_successful->end_success Yes derivatize_successful Informative fragmentation achieved? derivatize->derivatize_successful derivatize_successful->end_success Yes end_fail Further method development needed derivatize_successful->end_fail No optimize_source Optimize MS source parameters check_intensity->optimize_source Yes optimize_source->derivatize cleanup_sample Improve sample cleanup (SPE/LLE) optimize_source->cleanup_sample cleanup_sample->derivatize

Caption: Troubleshooting workflow for poor MS/MS fragmentation.

Charge-Remote Fragmentation Mechanism

ChargeRemoteFragmentation Principle of Charge-Remote Fragmentation via Derivatization cluster_0 Analyte Derivatization cluster_1 MS/MS Fragmentation Analyte This compound -COOH (hydrolyzed) or -OH groups Derivatized_Analyte Derivatized Analyte [M+AMPP]+ Analyte->Derivatized_Analyte + Reagent Reagent Derivatization Reagent e.g., AMPP with fixed positive charge CID Collision-Induced Dissociation (CID) Derivatized_Analyte->CID Fragments Informative Fragments Cleavage along the acyl chain CID->Fragments Charge-remote fragmentation

Caption: Derivatization enables charge-remote fragmentation.

References

preventing isomerization of 3,11-Dihydroxytetradecanoyl-CoA during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3,11-Dihydroxytetradecanoyl-CoA. The focus is on preventing potential isomerization and degradation during sample preparation to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during sample preparation?

The main factors leading to the degradation of this compound, like other long-chain acyl-CoA thioesters, are enzymatic activity, non-optimal pH, and elevated temperatures.

  • Enzymatic Degradation: Upon cell or tissue lysis, endogenous thioesterase enzymes can rapidly hydrolyze the thioester bond of the acyl-CoA, releasing coenzyme A and the free fatty acid.[1][2][3]

  • Chemical Instability (pH): The thioester bond is susceptible to hydrolysis, particularly under alkaline conditions (pH > 8).[1] A slightly acidic environment is generally preferred for stability.

  • Thermal Instability: Higher temperatures accelerate both enzymatic degradation and chemical hydrolysis.[1]

Q2: What is the optimal pH range for extracting and storing this compound?

To maintain the stability of acyl-CoA thioesters, a slightly acidic pH is recommended.

ConditionOptimal pH RangeRationale
Extraction Buffer 4.5 - 6.0Minimizes chemical hydrolysis of the thioester bond.[1][4]
Short-term Storage 4.5 - 6.0Enhances stability for immediate analysis.
Long-term Storage Frozen at pH 4.5 - 6.0Preserves integrity over extended periods.

Q3: How can I prevent enzymatic degradation of my sample?

Immediate and effective inactivation of endogenous enzymes at the point of sample collection is the most critical step.

  • Rapid Freezing: Snap-freeze tissue samples in liquid nitrogen immediately after collection.

  • Acidic Homogenization: Homogenize cells or tissues in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to denature and inactivate thioesterases.[4]

  • Use of Inhibitors: While not always standard, the inclusion of broad-spectrum enzyme inhibitors can be considered, though care must be taken to ensure they do not interfere with downstream analysis.

Q4: Is isomerization of the hydroxyl groups on this compound a significant concern during sample prep?

While the isomerization of double bonds in unsaturated fatty acids is a known phenomenon, the isomerization of hydroxyl groups on a saturated acyl-CoA chain during standard laboratory sample preparation is less commonly reported. However, exposure to harsh chemical conditions, such as strong acids or bases, or high temperatures, could potentially facilitate such rearrangements. Adhering to mild extraction and storage conditions (cold, slightly acidic pH) will minimize this risk.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the analysis of this compound.

Issue 1: Low or no recovery of this compound.

Potential Cause Recommended Solution
Enzymatic Degradation Immediately quench enzymatic activity upon sample collection. Use ice-cold acidic buffers for homogenization and keep samples at 0-4°C throughout the process.[1]
Chemical Hydrolysis Ensure all buffers and solvents are within the optimal pH range of 4.5-6.0. Avoid any steps involving alkaline conditions.[1]
Inefficient Extraction Use a proven extraction method, such as homogenization followed by acetonitrile (B52724) or isopropanol (B130326) precipitation and solid-phase extraction (SPE).[4][5]
Adsorption to Surfaces The phosphate (B84403) groups of acyl-CoAs can adhere to glass or metal surfaces. Using polypropylene (B1209903) tubes and potentially derivatization techniques like phosphate methylation can mitigate this.[5]

Issue 2: High variability between replicate samples.

Potential Cause Recommended Solution
Inconsistent Sample Handling Standardize the time between sample collection, freezing, and extraction. Ensure all samples are treated identically.
Temperature Fluctuations Maintain a consistent cold chain for all samples. Use pre-chilled tubes, buffers, and centrifuges.
Incomplete Homogenization Ensure tissues are thoroughly homogenized to achieve complete cell lysis and release of the analyte.

Issue 3: Appearance of unexpected peaks in chromatography, potentially indicating isomers or degradation products.

Potential Cause Recommended Solution
Sample Degradation Review and optimize the sample preparation protocol to ensure rapid enzyme inactivation and maintenance of optimal pH and temperature.
Isomerization While less common for hydroxyl groups, if suspected, use analytical techniques like tandem mass spectrometry (MS/MS) to characterize the unexpected peaks and compare fragmentation patterns with standards.[6][7] Derivatization can also help distinguish between isomers.[6]
Oxidation Minimize exposure of the sample to air, especially during any heating steps. Consider bubbling solutions with nitrogen or argon.

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods for long-chain acyl-CoA analysis.[4]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Add 2 mL of 2-propanol and homogenize again.

    • Add 4 mL of acetonitrile, vortex thoroughly.

  • Extraction & Purification:

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Collect the supernatant.

    • Purify the acyl-CoAs from the supernatant using a solid-phase extraction (SPE) column (e.g., oligonucleotide purification column or a mixed-mode SPE).[4][5]

    • Wash the SPE column to remove impurities.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol or a methanol-based buffer).

  • Analysis:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute in an appropriate buffer for analysis by LC-MS/MS.

Visualizations

G cluster_0 Sample Preparation Workflow cluster_1 Key Factors for Stability cluster_2 Potential Degradation Pathways Sample Tissue/Cell Sample Homogenization Homogenization (Cold Acidic Buffer, pH 4.9) Sample->Homogenization Quench Enzymatic Activity Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction Hydrolysis Thioester Hydrolysis Homogenization->Hydrolysis High pH / Temp Purification Solid-Phase Extraction (SPE) Extraction->Purification Isolate Acyl-CoAs Isomerization Isomerization (Potential) Extraction->Isomerization Harsh Conditions Analysis LC-MS/MS Analysis Purification->Analysis pH Optimal pH (4.5 - 6.0) Temp Low Temperature (0 - 4°C) Enzymes Enzyme Inactivation

Caption: Workflow for preventing this compound degradation.

G cluster_troubleshooting Troubleshooting Logic Start Low/Variable Analyte Signal? Degradation Check for Degradation Start->Degradation Yes Loss Check for Sample Loss Start->Loss Yes Isomer Check for Isomers Start->Isomer Yes pH_Temp Verify pH (4.5-6.0) & Temperature (0-4°C) Degradation->pH_Temp Quench Ensure Rapid Enzyme Quenching Degradation->Quench Extraction_Eff Optimize Extraction/SPE Protocol Loss->Extraction_Eff Adsorption Use Polypropylene Tubes Loss->Adsorption MSMS Use MS/MS to Analyze Unexpected Peaks Isomer->MSMS

Caption: Troubleshooting guide for analyzing this compound.

References

Technical Support Center: Enhancing Recovery of 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 3,11-Dihydroxytetradecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed methodologies for the extraction, purification, and quantification of this compound from biological matrices.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it challenging to analyze?

A1: this compound is a dihydroxylated long-chain fatty acyl-coenzyme A. Its analysis is challenging due to several factors:

  • Low Abundance: Like many acyl-CoA species, it is often present in low concentrations in biological samples.

  • Instability: The thioester bond is susceptible to hydrolysis, and the hydroxyl groups can be prone to oxidation.

  • Polarity: The presence of two hydroxyl groups increases its polarity compared to its non-hydroxylated counterpart, which can affect extraction and chromatographic behavior.

  • Lack of Commercial Standards: The limited availability of a certified reference standard for this compound makes accurate quantification difficult.

Q2: What is the most critical step for maximizing recovery?

A2: The initial sample handling and extraction are the most critical steps. Rapid inactivation of endogenous enzymes and minimizing sample degradation are paramount. This is typically achieved by flash-freezing the tissue in liquid nitrogen immediately after collection and maintaining low temperatures throughout the extraction process.

Q3: How can I improve the sensitivity of my LC-MS/MS analysis for this compound?

A3: To improve sensitivity, consider chemical derivatization of the hydroxyl groups. Derivatization can enhance ionization efficiency and improve chromatographic separation. Additionally, optimizing mass spectrometry parameters, such as collision energy and monitoring specific fragment ions, is crucial. For acyl-CoAs, a common fragmentation pattern involves the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

Q4: Is it necessary to use an internal standard?

A4: Yes, using a suitable internal standard is highly recommended to account for variability in extraction efficiency and matrix effects. An ideal internal standard would be a stable isotope-labeled version of this compound. In its absence, a structurally similar long-chain acyl-CoA with an odd-numbered carbon chain (e.g., heptadecanoyl-CoA) can be used.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or no recovery of this compound 1. Inefficient cell lysis and extraction.2. Degradation of the analyte during sample preparation.3. Poor retention on the solid-phase extraction (SPE) column.4. Suboptimal LC-MS/MS conditions.1. Ensure thorough homogenization of the tissue. Consider using a glass homogenizer. Optimize the solvent-to-tissue ratio.2. Work quickly on ice. Use pre-chilled solvents and tubes. Avoid repeated freeze-thaw cycles.3. Check the pH of your sample and loading buffer to ensure proper binding to the SPE sorbent. Ensure the SPE column is conditioned and equilibrated correctly.4. Optimize mobile phase composition and gradient. Perform tuning and compound optimization for the specific m/z of this compound and its fragments.
High variability between replicate samples 1. Inconsistent sample homogenization.2. Inconsistent timing of extraction steps.3. Pipetting errors, especially with small volumes.4. Matrix effects in the LC-MS/MS analysis.1. Standardize the homogenization procedure (e.g., duration, speed).2. Perform each step of the extraction protocol for a consistent duration for all samples.3. Use calibrated pipettes and consider using a robotic liquid handler for improved precision.4. Use an appropriate internal standard and consider a more rigorous sample cleanup procedure or a different chromatographic column.
Peak tailing or poor peak shape in chromatogram 1. Interaction of hydroxyl groups with the stationary phase.2. Suboptimal mobile phase pH.3. Column overload.1. Consider using a different column chemistry (e.g., a phenyl-hexyl column).2. Adjust the pH of the mobile phase. For acyl-CoAs, slightly acidic conditions are often used.3. Dilute the sample extract before injection.
Interfering peaks in the chromatogram 1. Contaminants from the biological matrix.2. Plasticizers or other contaminants from tubes and solvents.1. Improve the SPE cleanup procedure by adding an additional wash step or using a different elution solvent.2. Use high-purity solvents and glass vials whenever possible. Include a blank extraction (no tissue) to identify background contaminants.

Quantitative Data Summary

The following table summarizes expected recovery rates for long-chain acyl-CoAs using different extraction methods. Note that specific data for this compound is limited, and these values should be used as a general guideline.

Extraction Method Biological Matrix Reported Recovery Rate (%) Reference
Isopropanol/KH2PO4 Buffer Extraction with SPERat Heart, Kidney, Muscle70-80[1]
Acetonitrile/Isopropanol ExtractionGeneral TissueNot specified, but optimized for a wide range of acyl-CoAs[2]
Methanol/Chloroform (Bligh-Dyer)General TissueVariable, can be lower for more polar lipids[2]

Experimental Protocols

Protocol 1: Extraction of this compound from Tissue Samples

This protocol is adapted from methods for long-chain acyl-CoA extraction.

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Glass homogenizer

  • Extraction Buffer: 2-propanol, 50 mM KH2PO4 (pH 7.2), and glacial acetic acid

  • Petroleum ether (saturated with 1:1 (v/v) 2-propanol:water)

  • Saturated (NH4)2SO4

  • Methanol

  • Chloroform

  • Internal Standard (e.g., C17:0-CoA)

Procedure:

  • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer.

  • Add 400 µL of freshly prepared, ice-cold extraction buffer and the internal standard.

  • Homogenize the tissue thoroughly on ice.

  • Wash the extract three times with 400 µL of saturated petroleum ether to remove neutral lipids. Centrifuge at a low speed (e.g., 100 x g) for 1 minute to separate the phases and discard the upper (petroleum ether) phase.[3]

  • To the remaining aqueous phase, add 10 µL of saturated (NH4)2SO4 followed by 1.2 mL of a 2:1 methanol:chloroform mixture.[3]

  • Vortex vigorously and allow the mixture to stand at room temperature for 20 minutes to ensure complete extraction.

  • Centrifuge at a high speed (e.g., 21,000 x g) for 2 minutes.[3]

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Dry the extract under a stream of nitrogen gas.

  • Reconstitute the dried extract in an appropriate solvent (e.g., 1:1 mixture of mobile phase A and B) for LC-MS/MS analysis.[3]

Protocol 2: Quantification by LC-MS/MS

This is a general method that should be optimized for your specific instrument and the target analyte.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., Agilent Eclipse XDB-C18, 3.0 x 100 mm, 3.5 µm)[3]

  • Mobile Phase A: 10% Acetonitrile in 15 mM Ammonium Hydroxide[3]

  • Mobile Phase B: 90% Acetonitrile in 15 mM Ammonium Hydroxide[3]

  • Gradient: A linear gradient should be developed to ensure separation of this compound from other matrix components.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry (Tandem Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Precursor Ion (Q1): The calculated m/z of [this compound + H]+.

    • Product Ions (Q3): Monitor for the characteristic neutral loss of 507 Da and other specific fragments of the acyl chain.

  • Collision Energy: Optimize for the specific precursor ion to obtain the most abundant and stable product ions.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue 1. Tissue Homogenization (in Extraction Buffer + IS) wash 2. Petroleum Ether Wash (Remove Neutral Lipids) tissue->wash extraction 3. Methanol/Chloroform Extraction wash->extraction drydown 4. Dry Extract (Nitrogen Stream) extraction->drydown reconstitution 5. Reconstitution drydown->reconstitution lc_separation 6. LC Separation (C18 Column) reconstitution->lc_separation ms_detection 7. MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis 8. Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_logic cluster_extraction Extraction Issues cluster_analysis_issues Analytical Issues start Low/No Analyte Recovery lysis Incomplete Lysis? start->lysis degradation Analyte Degradation? lysis->degradation No solution1 Optimize Homogenization lysis->solution1 Yes spe SPE Inefficient? degradation->spe No solution2 Maintain Cold Chain degradation->solution2 Yes lc Poor Chromatography? spe->lc No solution3 Optimize SPE Protocol spe->solution3 Yes ms Low MS Signal? lc->ms No solution4 Optimize LC Method lc->solution4 Yes solution5 Optimize MS Parameters ms->solution5 Yes

Caption: Troubleshooting logic for low recovery of this compound.

Disclaimer: The biological role of this compound is not well-established in the current scientific literature. Therefore, a signaling pathway diagram cannot be provided at this time. The experimental protocols provided are based on general methods for long-chain acyl-CoAs and should be validated specifically for this compound.

References

Validation & Comparative

A Comparative Guide to the Validation of an LC-MS/MS Method for 3,11-Dihydroxytetradecanoyl-CoA Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of a novel Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 3,11-Dihydroxytetradecanoyl-CoA against alternative analytical techniques. The content is intended for researchers, scientists, and drug development professionals working on metabolic pathways and drug discovery.

The quantification of long-chain acyl-CoA thioesters is crucial for understanding cellular metabolism in both normal and disease states. While several methods exist, LC-MS/MS has emerged as a highly sensitive and specific technique for the analysis of these metabolites.[1][2][3][4][5]

Comparison of Analytical Methods

The following table summarizes the performance characteristics of the novel LC-MS/MS method compared to High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence detection and enzymatic assays.

ParameterNovel LC-MS/MS MethodHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) 1-10 fmol120 pmol (with derivatization)[6]~50 fmol[6]
Limit of Quantification (LOQ) 5-50 fmol1.3 nmol (LC/MS-based)[6]~100 fmol[6]
Linearity (R²) >0.99[7][8][9]>0.99[6]Variable
Precision (RSD%) < 5%< 15%[6]< 20%[6]
Accuracy 94.8 to 110.8%[1][2][4]VariableVariable
Specificity High (based on mass-to-charge ratio)[3]Moderate (risk of co-elution)[6]High (enzyme-specific)[6]
Throughput High[10]ModerateLow to Moderate

Experimental Protocols

Novel LC-MS/MS Method

This method is designed for high sensitivity and specificity in quantifying this compound in biological matrices.

1. Sample Preparation (Solid-Phase Extraction) [2][4]

  • Condition a C18 SPE cartridge with 1 mL of methanol (B129727), followed by 1 mL of water.

  • Load 500 µL of the sample onto the cartridge.

  • Wash the cartridge with 2 mL of 5% methanol in water.

  • Elute the analyte with 1 mL of methanol.

  • Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography [1][4]

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.[6][8]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[6][8]

  • Gradient: 5% B to 95% B over 5 minutes.[6]

  • Flow Rate: 0.3 mL/min.[6]

  • Injection Volume: 5 µL.[6][8]

3. Tandem Mass Spectrometry [1][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2][3][4]

  • Scan Type: Selected Reaction Monitoring (SRM).[1][10]

  • Precursor Ion (Q1): [M+H]⁺ of this compound.

  • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

  • Collision Energy: Optimized for the specific analyte.[6]

Alternative Method 1: HPLC with UV/Fluorescence Detection

This method requires derivatization of the thiol group for fluorescence detection.

1. Derivatization

  • React the sample with a thiol-specific fluorescent labeling agent (e.g., SBD-F).[6]

2. HPLC

  • Column: C18 reversed-phase column.[6]

  • Mobile Phase: Acetonitrile/water gradient.[6]

  • Detector: Fluorescence detector with excitation and emission wavelengths appropriate for the chosen label.

Alternative Method 2: Enzymatic Assay

This method relies on the specific enzymatic conversion of the analyte, leading to a measurable change in absorbance or fluorescence.

1. Reaction

  • Incubate the sample with a specific dehydrogenase enzyme and NAD⁺.

  • The enzyme will catalyze the oxidation of the 3-hydroxy group, reducing NAD⁺ to NADH.

2. Detection

  • Measure the increase in NADH concentration by absorbance at 340 nm or by fluorescence.[6]

Method Validation Workflow

The following diagram illustrates the key stages in the validation of the LC-MS/MS method.

cluster_0 Method Development cluster_1 Method Validation Sample_Preparation Sample Preparation (SPE) LC_Optimization LC Optimization (Column, Mobile Phase) Sample_Preparation->LC_Optimization MS_Optimization MS/MS Optimization (Ionization, Transitions) LC_Optimization->MS_Optimization Linearity Linearity & Range MS_Optimization->Linearity Accuracy_Precision Accuracy & Precision (Intra- & Inter-day) Linearity->Accuracy_Precision Specificity_Selectivity Specificity & Selectivity Accuracy_Precision->Specificity_Selectivity LOD_LOQ LOD & LOQ Specificity_Selectivity->LOD_LOQ Stability Stability LOD_LOQ->Stability Method_Validation_Complete Validated Method Stability->Method_Validation_Complete Method_Development_Start Start Method_Development_Start->Sample_Preparation

Caption: LC-MS/MS Method Validation Workflow.

This guide highlights the superior sensitivity, specificity, and throughput of the LC-MS/MS method for the quantification of this compound compared to traditional analytical techniques. The provided experimental protocols and validation workflow serve as a valuable resource for researchers in the field of metabolic analysis.

References

A Comparative Guide to 3,11-Dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA in Metabolic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distinct roles and behaviors of fatty acid metabolites is crucial for accurate experimental design and interpretation. This guide provides a detailed comparison of 3,11-Dihydroxytetradecanoyl-CoA and 3-hydroxytetradecanoyl-CoA, focusing on their applications and performance in metabolic assays. While 3-hydroxytetradecanoyl-CoA is a well-characterized intermediate in mitochondrial fatty acid β-oxidation, information regarding the metabolic function of this compound is currently limited in published scientific literature.

Introduction to the Molecules

3-hydroxytetradecanoyl-CoA is a key intermediate in the mitochondrial beta-oxidation of long-chain fatty acids.[1] It is generated from enoyl-CoA by the action of enoyl-CoA hydratase and is subsequently oxidized by L-3-hydroxyacyl-CoA dehydrogenase (LCHAD) to 3-ketotetradecanoyl-CoA.[2] LCHAD is a component of the mitochondrial trifunctional protein (TFP), a multi-enzyme complex essential for the breakdown of long-chain fatty acids for energy production.[3][4]

This compound is a dihydroxylated derivative of a tetradecanoyl-CoA. Its specific metabolic pathway and physiological relevance are not well-documented in publicly available research. As such, a direct comparison of its performance in metabolic assays against the well-established 3-hydroxytetradecanoyl-CoA is not feasible at this time. This guide will therefore focus on the known metabolic context and assay performance of 3-hydroxytetradecanoyl-CoA, while highlighting the current knowledge gap concerning this compound.

Role in Metabolic Pathways

The metabolic role of 3-hydroxytetradecanoyl-CoA is firmly established within the mitochondrial fatty acid β-oxidation spiral. This pathway is fundamental for energy homeostasis, particularly in tissues with high energy demands like the heart and skeletal muscle.

Fatty_Acid_Beta_Oxidation cluster_matrix Mitochondrial Matrix Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA Enoyl_CoA trans-Δ2-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase (FAD -> FADH2) 3_Hydroxyacyl_CoA 3-Hydroxytetradecanoyl-CoA Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketotetradecanoyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase (LCHAD) (NAD+ -> NADH) Shorter_Acyl_CoA Acyl-CoA (n-2) 3_Ketoacyl_CoA->Shorter_Acyl_CoA β-Ketothiolase Shorter_Acyl_CoA->Fatty_Acyl_CoA Re-enters cycle Acetyl_CoA Acetyl-CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle To TCA Cycle LCHAD_Assay_Workflow Prepare_Mixture Prepare reaction mixture (Buffer, NAD+) Equilibrate Equilibrate to 37°C Prepare_Mixture->Equilibrate Add_Enzyme Add enzyme source Equilibrate->Add_Enzyme Measure_Absorbance Monitor absorbance at 340 nm Add_Enzyme->Measure_Absorbance Calculate_Activity Calculate enzyme activity Measure_Absorbance->Calculate_Activity

References

Confirming the Identity of 3,11-Dihydroxytetradecanoyl-CoA in Complex Samples: A Comparative Guide to Analytical Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of novel or low-abundance lipids like 3,11-Dihydroxytetradecanoyl-CoA in complex biological matrices is a significant challenge. Acyl-Coenzyme A (acyl-CoA) species are notoriously difficult to analyze due to their inherent instability, low endogenous concentrations, and vast structural diversity.[1][2][3][4] This guide provides an objective comparison of modern analytical strategies, supported by experimental principles, to enable the confident identification and characterization of this compound.

While specific experimental data for this compound is not extensively documented, a robust analytical workflow can be constructed based on established methods for similar long-chain hydroxyacyl-CoAs. The cornerstone of this workflow is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[1][2][3][4][5][6]

Overall Workflow for Identification

The general workflow for identifying a novel acyl-CoA involves several critical stages, from initial sample handling to final structural confirmation. Each stage presents choices that impact the quality and reliability of the results.

Workflow cluster_prep Sample Preparation cluster_analysis Analytical Strategy cluster_validation Confirmation & Validation Sample Biological Sample (Tissue, Cells) Extract Extraction Sample->Extract SPE Solid-Phase Extraction (Enrichment & Cleanup) Extract->SPE LC LC Separation SPE->LC MS MS Detection (HR-MS/MS) LC->MS Data Data Analysis (Feature Finding) MS->Data Struct Structural Elucidation (Fragmentation Analysis) Data->Struct Deriv Derivatization for Isomer Confirmation Struct->Deriv Analysis_Pathway cluster_data Data Processing cluster_id Putative Identification cluster_confirm Confirmation RawData Raw LC-HRMS Data FeatureDetect Feature Detection & Accurate Mass Extraction RawData->FeatureDetect Formula Formula Prediction (C35H62N7O19P3S) FeatureDetect->Formula m/z 1010.318 Frag MS/MS Fragmentation Analysis Formula->Frag Deriv Derivatization Frag->Deriv Putative ID Positional Positional Isomer Confirmation (3- vs 11-OH) Deriv->Positional FinalID FinalID Positional->FinalID Confirmed Identity

References

Detecting 3,11-Dihydroxytetradecanoyl-CoA: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the roles of 3,11-Dihydroxytetradecanoyl-CoA and related lipid metabolites, accurate and sensitive detection methods are paramount. This guide provides a detailed comparison of the primary analytical techniques for the quantification of long-chain hydroxyacyl-CoAs, offering insights into their performance, supported by experimental data.

Method Performance Comparison

The two predominant methods for the analysis of acyl-CoA species are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Below is a summary of their key performance characteristics for the analysis of long-chain acyl-CoAs, which can be considered representative for this compound.

Performance MetricLC-MS/MSHPLC-UV
Sensitivity (LOD) High (femtomole to picomole range)Moderate (picomole to nanomole range)
Specificity Very High (based on mass-to-charge ratio and fragmentation pattern)Moderate (risk of co-elution with compounds having similar UV absorbance)
Linear Dynamic Range Wide (typically 2-3 orders of magnitude)Moderate (typically 1-2 orders of magnitude)
Accuracy 94.8% to 110.8% for long-chain acyl-CoAs[1][2][3]Generally good, with recovery of 95-97% reported for some acyl-CoAs
Precision (CV) 1.2% to 4.4% (intraday), 2.6% to 12.2% (interday) for long-chain acyl-CoAs[1][2][3]<1% for standards, 1-3% for biological samples for some acyl-CoAs
Sample Throughput HighModerate
Cost High (instrumentation and maintenance)Moderate (instrumentation and maintenance)
Expertise Required HighModerate

Metabolic Context: Fatty Acid Beta-Oxidation

This compound is a hydroxylated long-chain acyl-CoA, suggesting its involvement in fatty acid metabolism. While a specific pathway for this dihydroxy- apecies is not extensively documented, it is structurally related to intermediates of mitochondrial fatty acid beta-oxidation. The following diagram illustrates a representative pathway for the degradation of a long-chain saturated fatty acyl-CoA.

fatty_acid_beta_oxidation Fatty Acyl-CoA Fatty Acyl-CoA trans-Δ2-Enoyl-CoA trans-Δ2-Enoyl-CoA Fatty Acyl-CoA->trans-Δ2-Enoyl-CoA Acyl-CoA Dehydrogenase L-3-Hydroxyacyl-CoA L-3-Hydroxyacyl-CoA trans-Δ2-Enoyl-CoA->L-3-Hydroxyacyl-CoA Enoyl-CoA Hydratase 3-Ketoacyl-CoA 3-Ketoacyl-CoA L-3-Hydroxyacyl-CoA->3-Ketoacyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA Thiolase Shortened Acyl-CoA Shortened Acyl-CoA 3-Ketoacyl-CoA->Shortened Acyl-CoA Thiolase TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle

Fatty Acid Beta-Oxidation Pathway

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the analysis of long-chain acyl-CoAs using LC-MS/MS and HPLC-UV.

LC-MS/MS Analysis of Long-Chain Acyl-CoAs

This method offers high sensitivity and specificity, making it the gold standard for acyl-CoA analysis.

1. Sample Preparation:

  • Homogenize tissue or cell samples in a cold extraction solvent (e.g., acetonitrile/isopropanol/water).

  • Perform solid-phase extraction (SPE) to purify and concentrate the acyl-CoAs.

  • Elute the acyl-CoAs and evaporate the solvent under nitrogen.

  • Reconstitute the sample in a suitable injection solvent.

2. Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B over a set time to elute the long-chain acyl-CoAs.

  • Flow Rate: Typically 0.2-0.4 mL/min.

3. Mass Spectrometry:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer.

  • MRM Transitions: Monitor for the specific precursor-to-product ion transitions for the target acyl-CoAs. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation pattern[1].

lc_msms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenization Homogenization SPE SPE Homogenization->SPE Evaporation Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation ESI ESI (+) LC_Separation->ESI MS_Detection MS/MS Detection (MRM) ESI->MS_Detection

LC-MS/MS Experimental Workflow
HPLC-UV Analysis of Acyl-CoAs

While less sensitive than LC-MS/MS, HPLC-UV provides a more accessible and cost-effective alternative for quantifying more abundant acyl-CoA species.

1. Sample Preparation:

  • Similar to the LC-MS/MS protocol, involving homogenization and purification, often with perchloric acid precipitation followed by neutralization.

2. High-Performance Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A buffered mobile phase is typically used, for instance, a gradient of potassium phosphate (B84403) buffer and acetonitrile.

  • Detection: UV detector set to 254 or 260 nm, the absorbance maximum for the adenine (B156593) moiety of Coenzyme A.

  • Flow Rate: Typically 0.5-1.0 mL/min.

hplc_uv_workflow cluster_sample_prep_hplc Sample Preparation cluster_analysis_hplc HPLC-UV Analysis Homogenization_HPLC Homogenization Purification_HPLC Purification Homogenization_HPLC->Purification_HPLC HPLC_Separation HPLC Separation (C18 Column) Purification_HPLC->HPLC_Separation UV_Detection UV Detection (260 nm) HPLC_Separation->UV_Detection

HPLC-UV Experimental Workflow

Conclusion

The choice between LC-MS/MS and HPLC-UV for the detection of this compound will depend on the specific requirements of the research. For studies demanding high sensitivity and specificity, particularly when dealing with low-abundance species in complex biological matrices, LC-MS/MS is the superior method. However, for applications where the target analyte is more abundant and high-throughput screening is not the primary goal, HPLC-UV offers a reliable and more economical alternative. The detailed protocols and comparative data presented in this guide aim to assist researchers in selecting and implementing the most appropriate analytical strategy for their experimental needs.

References

biological activity of 3,11-Dihydroxytetradecanoyl-CoA compared to other hydroxy acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 3-Hydroxyacyl-CoAs

3-Hydroxyacyl-CoAs are essential intermediates in the mitochondrial beta-oxidation of fatty acids, a major pathway for energy production in many organisms.[1] The biological activity of these molecules is primarily defined by their role as substrates for the enzyme L-3-hydroxyacyl-CoA dehydrogenase (HADH). This enzyme catalyzes the NAD+-dependent oxidation of the 3-hydroxyl group to a 3-ketoacyl-CoA, a key step in the beta-oxidation spiral.[1][2] The efficiency of this reaction varies depending on the chain length of the fatty acyl group.[3]

Comparative Analysis of Substrate Activity

The biological significance of different 3-hydroxyacyl-CoAs can be indirectly compared by examining their substrate efficiency for L-3-hydroxyacyl-CoA dehydrogenase. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), provide a quantitative measure of this efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher Vmax indicates a faster reaction rate.

Below is a summary of the kinetic parameters of pig heart L-3-hydroxyacyl-CoA dehydrogenase for various straight-chain 3-hydroxyacyl-CoA substrates.

Substrate (3-Hydroxyacyl-CoA)Acyl Chain LengthKm (µM)Vmax (µmol/min/mg)
3-Hydroxybutyryl-CoAC458135
3-Hydroxyhexanoyl-CoAC613168
3-Hydroxyoctanoyl-CoAC83.6175
3-Hydroxydecanoyl-CoAC101.9180
3-Hydroxydodecanoyl-CoAC121.5165
3-Hydroxytetradecanoyl-CoAC141.4142
3-Hydroxyhexadecanoyl-CoAC161.3120

Data adapted from He et al., 1989.[3]

The data indicates that the enzyme exhibits the highest activity with medium-chain substrates (C8-C12), with 3-hydroxydecanoyl-CoA showing the highest maximal velocity.[3] The affinity of the enzyme increases with chain length, as evidenced by the decreasing Km values.[3]

Experimental Protocols

Spectrophotometric Assay for L-3-Hydroxyacyl-CoA Dehydrogenase Activity

This protocol describes a continuous spectrophotometric rate determination to measure the activity of L-3-hydroxyacyl-CoA dehydrogenase.[4] The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.

Principle:

(S)-3-Hydroxyacyl-CoA + NAD+ ⇌ 3-Oxoacyl-CoA + NADH + H+[1]

The reaction is monitored in the reverse direction, measuring the oxidation of NADH.

Reagents:

  • 100 mM Potassium Phosphate Buffer, pH 7.3 at 37°C

  • 5.4 mM S-Acetoacetyl-CoA Solution

  • 6.4 mM β-Nicotinamide Adenine Dinucleotide, Reduced Form (β-NADH)

  • L-3-Hydroxyacyl-CoA Dehydrogenase Enzyme Solution (0.2 - 0.7 unit/mL)

Procedure:

  • In a suitable cuvette, pipette the following reagents:

    • 2.80 mL Potassium Phosphate Buffer

    • 0.05 mL S-Acetoacetyl-CoA Solution

    • 0.05 mL β-NADH Solution

  • Mix by inversion and equilibrate to 37°C.

  • Monitor the absorbance at 340 nm until a constant reading is obtained using a thermostatted spectrophotometer.

  • Initiate the reaction by adding 0.1 mL of the enzyme solution.

  • Immediately mix by inversion and record the decrease in A340nm for approximately 5 minutes.

  • Determine the rate of change in absorbance per minute (ΔA340nm/minute) from the maximum linear portion of the curve for both the test and a blank (without enzyme).

Calculation of Enzyme Activity:

One unit of L-3-hydroxyacyl-CoA dehydrogenase will oxidize 1.0 µmole of NADH per minute at pH 7.3 at 37°C. The activity is calculated using the Beer-Lambert law, where the molar extinction coefficient for NADH at 340 nm is 6220 M-1cm-1.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the central role of 3-hydroxyacyl-CoAs in the fatty acid beta-oxidation pathway and the general workflow for assessing their biological activity as enzyme substrates.

Beta_Oxidation_Pathway Fatty_Acyl_CoA Fatty Acyl-CoA Enoyl_CoA trans-Δ²-Enoyl-CoA Fatty_Acyl_CoA->Enoyl_CoA Acyl-CoA Dehydrogenase Hydroxyacyl_CoA L-3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Enoyl-CoA Hydratase Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA L-3-Hydroxyacyl-CoA Dehydrogenase Shorter_Fatty_Acyl_CoA Fatty Acyl-CoA (n-2) Ketoacyl_CoA->Shorter_Fatty_Acyl_CoA β-Ketothiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA β-Ketothiolase Shorter_Fatty_Acyl_CoA->Fatty_Acyl_CoA Next Cycle TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Diagram 1: The role of 3-Hydroxyacyl-CoA in the mitochondrial fatty acid beta-oxidation pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Substrate 3-Hydroxyacyl-CoA (e.g., C4, C10, C14) Assay_Mix Combine Substrate, Enzyme, and Reagents Substrate->Assay_Mix Enzyme Purified L-3-Hydroxyacyl-CoA Dehydrogenase Enzyme->Assay_Mix Reagents Buffer, NAD+ Reagents->Assay_Mix Spectrophotometer Monitor NADH formation at 340 nm Assay_Mix->Spectrophotometer Rate_Calculation Calculate Initial Reaction Velocity (V₀) Spectrophotometer->Rate_Calculation Kinetics Determine Km and Vmax Rate_Calculation->Kinetics Comparison Comparison Kinetics->Comparison Compare Substrate Efficiency

Diagram 2: A generalized workflow for the comparative analysis of 3-hydroxyacyl-CoA substrate activity.

References

Establishing Reference Ranges for 3,11-Dihydroxytetradecanoyl-CoA in Plasma: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The establishment of reliable reference ranges for biomarkers is a cornerstone of clinical and translational research. This guide provides a comparative framework for establishing reference ranges for 3,11-Dihydroxytetradecanoyl-CoA in plasma, a crucial step in understanding its physiological role and potential as a biomarker. Due to the limited availability of specific data for this analyte, this guide focuses on the methodologies and principles applicable to its quantification, drawing comparisons with the analysis of other medium-chain acyl-CoAs.

Challenges in Establishing Reference Ranges

Currently, there are no established reference ranges for this compound in human plasma. The quantification of acyl-CoAs in plasma is inherently challenging due to their low abundance and instability. This necessitates highly sensitive and specific analytical methods.

Quantitative Analysis of Acyl-CoAs in Plasma

The gold standard for the quantification of acyl-CoAs in biological matrices is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique offers high sensitivity and specificity, allowing for the accurate measurement of low-abundance analytes like this compound.

Comparison of Analytical Approaches

While LC-MS/MS is the preferred method, other techniques have been employed for fatty acid analysis. The following table compares these approaches, highlighting the advantages of LC-MS/MS for acyl-CoA analysis.

Analytical Technique Principle Advantages for Acyl-CoA Analysis Limitations
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis. Requires derivatization of fatty acids to fatty acid methyl esters (FAMEs).[1]High chromatographic resolution.Requires derivatization which can introduce variability; not suitable for intact acyl-CoA analysis.
High-Performance Liquid Chromatography (HPLC) with UV detection Separation based on polarity.Can analyze intact acyl-CoAs.Lower sensitivity and specificity compared to MS; co-eluting compounds can interfere with quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass-based detection and fragmentation.High sensitivity and specificity; can measure intact acyl-CoAs directly; allows for multiplexed analysis of multiple acyl-CoAs in a single run.[2][3]Matrix effects can influence ionization and require careful method development and validation.

Experimental Protocols

Establishing a robust analytical method is the first step toward defining reference ranges. Below are detailed experimental protocols for the key stages of acyl-CoA analysis in plasma using LC-MS/MS.

Plasma Sample Preparation

Proper sample preparation is critical to minimize analyte degradation and remove interfering substances.[4]

Objective: To extract acyl-CoAs from plasma while preserving their integrity.

Protocol:

  • Sample Collection: Collect whole blood in EDTA-containing tubes. Centrifuge at 2,000 x g for 15 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA not present in the sample).[5]

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube for analysis.

LC-MS/MS Analysis

Objective: To separate and quantify this compound.

Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.

Typical LC Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase: A gradient elution using a combination of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.

Typical MS/MS Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a characteristic fragment ion) to monitor. This provides high specificity.

  • Calibration: A calibration curve is generated using standards of known concentrations of this compound to enable quantification of the analyte in the plasma samples.

Visualization of Workflows and Pathways

Experimental Workflow for Acyl-CoA Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample precipitation Protein Precipitation (Acetonitrile + Internal Standard) plasma->precipitation centrifugation Centrifugation precipitation->centrifugation supernatant Supernatant Collection centrifugation->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Workflow for Plasma Acyl-CoA Quantification.

Simplified Fatty Acid Beta-Oxidation Pathway

This compound is a dihydroxy fatty acyl-CoA. While its precise metabolic pathway is not well-documented, it is likely involved in or derived from fatty acid metabolism. The following diagram illustrates a simplified overview of the beta-oxidation pathway, which is a core process in fatty acid catabolism.

fatty_acid_beta_oxidation FattyAcid Fatty Acid AcylCoA_Synthase Acyl-CoA Synthetase FattyAcid->AcylCoA_Synthase FattyAcylCoA Fatty Acyl-CoA AcylCoA_Synthase->FattyAcylCoA AcylCoA_Dehydrogenase Acyl-CoA Dehydrogenase FattyAcylCoA->AcylCoA_Dehydrogenase EnoylCoA Trans-Δ²-Enoyl-CoA AcylCoA_Dehydrogenase->EnoylCoA EnoylCoA_Hydratase Enoyl-CoA Hydratase EnoylCoA->EnoylCoA_Hydratase HydroxyacylCoA 3-Hydroxyacyl-CoA EnoylCoA_Hydratase->HydroxyacylCoA HydroxyacylCoA_Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase HydroxyacylCoA->HydroxyacylCoA_Dehydrogenase KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA_Dehydrogenase->KetoacylCoA Thiolase Thiolase KetoacylCoA->Thiolase ShorterAcylCoA Shorter Acyl-CoA Thiolase->ShorterAcylCoA AcetylCoA Acetyl-CoA Thiolase->AcetylCoA ShorterAcylCoA->AcylCoA_Dehydrogenase Re-enters cycle

Caption: Simplified Fatty Acid Beta-Oxidation Pathway.

Considerations for Establishing Reference Ranges

Once a validated analytical method is in place, the following steps are crucial for establishing reliable reference ranges:

  • Cohort Selection: Recruit a statistically significant number of healthy individuals. The cohort should be representative of the target population, considering factors like age, sex, and ethnicity.

  • Sample Collection and Handling: Standardize procedures for sample collection, processing, and storage to minimize pre-analytical variability.

  • Statistical Analysis: Analyze the distribution of the data. For normally distributed data, the reference interval is typically defined as the mean ± 2 standard deviations. For non-normally distributed data, percentile-based methods are used.

  • Partitioning of Reference Values: If significant differences are observed based on demographic factors (e.g., age or sex), it may be necessary to establish separate reference ranges for different subpopulations.

Conclusion

The establishment of plasma reference ranges for this compound is a critical endeavor for advancing research into its physiological and pathological roles. While direct data for this analyte is scarce, the principles and methodologies outlined in this guide provide a robust framework for its quantification and the subsequent determination of its normal physiological concentrations. The use of advanced analytical techniques like LC-MS/MS, coupled with rigorous experimental design and statistical analysis, will be paramount to achieving this goal.

References

A Comparative Guide to the Inter-Laboratory Validation of 3,11-Dihydroxytetradecanoyl-CoA Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods for Acyl-CoA Quantification

The accurate quantification of acyl-CoA species is pivotal for understanding cellular metabolism and the mechanism of action of novel therapeutics. Several analytical techniques can be employed, each with distinct advantages and limitations.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)High (enzyme-specific)
Sensitivity High (femtomole to picomole range)Low (picomole to nanomole range)Moderate to High
Throughput HighModerateLow to Moderate
Multiplexing Excellent (can measure multiple acyl-CoAs simultaneously)LimitedGenerally single-analyte
Development Cost HighModerateModerate
Expertise Required HighModerateModerate

Performance Characteristics of LC-MS/MS for Acyl-CoA Analysis

LC-MS/MS has emerged as the preferred method for the quantification of acyl-CoAs due to its superior sensitivity and specificity.[1] The validation of such methods is crucial and is guided by regulatory bodies like the FDA and EMA.[2][3][4] Below are typical performance characteristics that can be expected for an LC-MS/MS-based acyl-CoA assay.

Validation ParameterTypical Performance
Linearity (R²) >0.99
Precision (CV%)
Intra-assay< 15%
Inter-assay< 15%
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Low to mid fmol
Limit of Quantification (LOQ) Mid to high fmol

Experimental Protocol: Quantification of 3,11-Dihydroxytetradecanoyl-CoA by LC-MS/MS

This protocol provides a generalized workflow for the quantification of this compound from biological samples.

1. Sample Preparation (Solid-Phase Extraction)

  • Homogenize tissue or cell samples in a suitable buffer.

  • Add an internal standard (e.g., a stable isotope-labeled version of the analyte).

  • Perform protein precipitation using an organic solvent (e.g., acetonitrile).

  • Centrifuge to pellet the protein and collect the supernatant.

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C18) with methanol (B129727) and then water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the sample in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Aqueous solution with a modifier (e.g., ammonium (B1175870) hydroxide (B78521) or formic acid).

  • Mobile Phase B: Organic solvent (e.g., acetonitrile (B52724) or methanol) with a modifier.

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to separate the acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50 °C.

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): The m/z of the protonated this compound molecule.

  • Product Ion (Q3): A specific fragment ion generated from the precursor ion.

  • Collision Energy: Optimized to achieve the most intense product ion signal.

Inter-Laboratory Validation Workflow

An inter-laboratory validation study is essential to establish the robustness and transferability of an analytical method. The following diagram illustrates a typical workflow.

G Inter-Laboratory Validation Workflow for this compound Measurement cluster_0 Planning & Preparation cluster_1 Execution cluster_2 Data Analysis & Reporting A Establish a detailed analytical protocol B Prepare and characterize validation samples (e.g., spiked matrices, reference materials) A->B C Select participating laboratories B->C D Distribute protocol and validation samples to all labs C->D E Each laboratory performs the analysis according to the protocol D->E F Data from each laboratory is collected by a central coordinator E->F G Statistical analysis of the collected data (e.g., ANOVA, Youden plots) F->G H Assessment of method performance across laboratories (precision, accuracy, reproducibility) G->H I Preparation of a comprehensive validation report H->I

Caption: Workflow of an inter-laboratory validation study.

Hypothetical Data Presentation for Inter-Laboratory Validation

The following table illustrates how data from an inter-laboratory validation study for this compound measurement could be presented.

ParameterLaboratory 1Laboratory 2Laboratory 3MeanOverall CV%
Intra-Assay Precision (CV%) 4.55.24.84.836.2
Inter-Assay Precision (CV%) 7.18.57.97.839.1
Accuracy (% Recovery) 98.2103.599.1100.272.8
LOQ (fmol) 5045555010.0

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling 3,11-Dihydroxytetradecanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with 3,11-Dihydroxytetradecanoyl-CoA are presumed to be low under standard laboratory conditions. However, as with any chemical, appropriate precautions should be taken to minimize exposure. The required PPE is outlined below.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeRecommended EquipmentSpecifications
Eye and Face Protection Safety glasses with side shields or safety gogglesMust meet ANSI Z87.1 standards. A face shield may be required for splash hazards.[1][2][3]
Skin and Body Protection Laboratory coatShould be buttoned and fit properly to cover as much skin as possible.[4]
Hand Protection Disposable nitrile glovesShould be inspected before use and changed immediately upon contamination.[1][4]
Respiratory Protection Generally not requiredUse in a well-ventilated area. If aerosols may be generated, a risk assessment should be conducted to determine if a respirator is necessary.[2][4]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is crucial for both safety and experimental integrity.

1. Preparation and Pre-Handling:

  • Ensure all necessary PPE is available and in good condition.
  • Work in a designated, clean, and well-ventilated laboratory area.
  • Have an emergency plan in place, including the location of safety showers and eyewash stations.

2. Handling the Compound:

  • Allow the compound, which may be stored at low temperatures, to equilibrate to room temperature before opening to prevent condensation.
  • Handle the compound in a manner that minimizes the generation of dust or aerosols.
  • Use calibrated equipment for all measurements to ensure accuracy and avoid spills.
  • Avoid direct contact with the skin, eyes, and clothing.

3. Post-Handling:

  • Securely close the container after use.
  • Clean the work area thoroughly.
  • Remove and dispose of gloves properly.
  • Wash hands thoroughly with soap and water.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Clean Workspace prep_ppe->prep_area prep_equip Gather and Calibrate Equipment prep_area->prep_equip handle_equilibrate Equilibrate Compound to Room Temperature prep_equip->handle_equilibrate handle_weigh Weigh or Measure Compound handle_equilibrate->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve post_store Store or Use Solution handle_dissolve->post_store post_clean Clean Workspace and Equipment post_store->post_clean post_dispose Dispose of Waste post_clean->post_dispose post_wash Wash Hands post_dispose->post_wash

Caption: A standard workflow for the safe handling of biochemical reagents like this compound.

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Table 2: Disposal Guidelines

Waste TypeDisposal Procedure
Unused Compound Dispose of as chemical waste in accordance with local, state, and federal regulations. Do not discard down the drain.
Contaminated Materials (e.g., gloves, pipette tips) Place in a designated chemical waste container.
Solutions of the Compound Collect in a sealed, properly labeled hazardous waste container. The container should be compatible with the solvent used.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Table 3: Emergency Response

IncidentProcedure
Skin Contact Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Inhalation Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention.
Spill Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for chemical waste. Clean the spill area thoroughly.

By adhering to these safety and logistical guidelines, researchers can minimize risks and ensure the safe and effective use of this compound in their work. Building a strong foundation of laboratory safety is key to fostering a culture of trust and responsibility in scientific research.

References

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